Product packaging for ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE(Cat. No.:CAS No. 59937-01-8)

ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Cat. No.: B1311197
CAS No.: 59937-01-8
M. Wt: 233.29 g/mol
InChI Key: UKKGDCGESAFSJY-UHFFFAOYSA-N
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Description

Ethyl 2-phenylthiazole-4-carboxylate (CAS 59937-01-8) is a high-purity chemical building block extensively utilized in medicinal chemistry research and drug discovery. This compound features a thiazole core, a privileged structure in pharmacology known for its diverse biological activities . It serves as a versatile synthetic intermediate for the development of novel therapeutic agents. A primary research application is in oncology, where it is used to synthesize derivatives for evaluating cytotoxic activity. Structural analogs of this compound have demonstrated promising in vitro anticancer effects against a range of human cancer cell lines, including breast cancer (T47D), colorectal cancer (Caco-2, HT-29), and leukemia (RPMI-8226) . The compound's structure allows for further functionalization, such as conversion to carboxamide derivatives, to explore structure-activity relationships and optimize potency . Research indicates that the mechanism of action for active derivatives may involve the induction of apoptosis, potentially through the activation of executioner caspases like caspase-3 . Beyond oncology, the thiazole scaffold is also investigated for other pharmacological activities, including the development of anti-inflammatory and analgesic agents . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2S B1311197 ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE CAS No. 59937-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKGDCGESAFSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434555
Record name Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59937-01-8
Record name Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for determining key physicochemical parameters, offering a foundational framework for laboratory investigation.

Core Physicochemical Data

Quantitative experimental data for this compound is not extensively reported. The following table summarizes the available information for the target compound and includes data for closely related isomers and derivatives to provide a comparative context.

PropertyThis compoundEthyl 4-phenylthiazole-2-carboxylate (Isomer)Ethyl 2-amino-4-phenylthiazole-5-carboxylate (Derivative)Ethyl 2-methylthiazole-4-carboxylate (Derivative)
Molecular Formula C₁₂H₁₁NO₂S[1]C₁₂H₁₁NO₂SC₁₂H₁₂N₂O₂S[2]C₇H₉NO₂S
Molecular Weight 233.29 g/mol [1]233.29 g/mol 248.31 g/mol [2]171.22 g/mol
Melting Point Not availableNot available167-175 °C[2]54-58 °C
Boiling Point Not available369.9 ± 35.0 °C (Predicted)Not availableNot available
Density Not available1.216 ± 0.06 g/cm³ (Predicted)Not availableNot available
pKa Not available-0.19 ± 0.10 (Predicted)Not availableNot available
Appearance Not availableOff-white to light brown SolidPale yellow crystals[2]Solid

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of fundamental physicochemical properties. These protocols are broadly applicable to crystalline organic compounds like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of purity.[3] A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[4]

Methodology: Capillary Method

This method involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which the solid transitions to a liquid.[5]

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.[6]

  • Measurement: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[4] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[5][6] For a pure compound, this range should be narrow, typically 0.5-1.0°C.

Melting_Point_Determination A Sample Preparation B Pack Capillary Tube A->B C Apparatus Setup B->C D Attach to Thermometer C->D E Insert into Heating Bath D->E F Measurement E->F G Heat Slowly F->G H Record T_initial (First liquid drop) G->H I Record T_final (All liquid) H->I J Melting Range (T_final - T_initial) I->J

Workflow for Melting Point Determination.
Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is a characteristic physical property used for identification and purity assessment of liquid compounds.[8]

Methodology: Micro Boiling Point Determination

This technique is suitable for small sample volumes and involves observing the temperature at which a continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid sample.[9][10]

  • Apparatus Setup: A small amount of the liquid is placed in a test tube. A smaller capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.[7]

  • Heating: The assembly is heated in a Thiele tube or a beaker containing a heating bath fluid (e.g., mineral oil).[10]

  • Measurement: As the liquid is heated, air trapped in the capillary tube expands and escapes.[9] A continuous and rapid stream of bubbles will emerge from the capillary tube as the liquid's boiling point is reached. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7][9]

Boiling_Point_Determination A Sample Setup B Place Liquid in Test Tube A->B C Insert Inverted Capillary B->C D Attach to Thermometer C->D E Heating D->E F Immerse in Heating Bath E->F G Heat Gently F->G H Observation G->H I Continuous Bubbles Emerge H->I J Cooling I->J K Remove Heat J->K L Record Temperature (Liquid enters capillary) K->L

Workflow for Micro Boiling Point Determination.
Determination of Solubility

Solubility provides crucial information about the polarity and functional groups present in a molecule.[11][12] The principle of "like dissolves like" is a fundamental concept in predicting solubility.[13]

Methodology: Qualitative Solubility Testing

This involves systematically testing the solubility of a compound in a series of solvents of varying polarity and pH.[14]

  • Procedure: A small, measured amount of the compound (e.g., 25 mg) is added to a test tube containing a specific volume of a solvent (e.g., 0.75 mL).[12] The mixture is agitated vigorously.[12]

  • Solvent Sequence: A hierarchical approach is often used, starting with water. If the compound is insoluble in water, its solubility is then tested in 5% NaOH, 5% NaHCO₃, and 5% HCl to determine the presence of acidic or basic functional groups.[11][12] For compounds insoluble in aqueous solutions, solubility in organic solvents like diethyl ether or in concentrated sulfuric acid can be assessed.[11][12]

  • Observation: The compound is classified as soluble if it dissolves completely.[13]

Solubility_Testing_Workflow Start Start with Unknown Compound Water Test Solubility in Water Start->Water Soluble_Water Water Soluble Water->Soluble_Water Yes Insoluble_Water Water Insoluble Water->Insoluble_Water No NaOH Test Solubility in 5% NaOH Insoluble_Water->NaOH Soluble_NaOH Soluble (Acidic Compound) NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble NaOH->Insoluble_NaOH No HCl Test Solubility in 5% HCl Insoluble_NaOH->HCl Soluble_HCl Soluble (Basic Compound) HCl->Soluble_HCl Yes Insoluble_HCl Insoluble (Neutral Compound) HCl->Insoluble_HCl No

Logical Flow for Qualitative Solubility Analysis.
Determination of the Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water.[15] The logarithm of this value, logP, is a key parameter in drug development, indicating the lipophilicity of a compound.[15]

Methodology: Shake-Flask Method

This is the traditional and widely accepted method for determining logP.

  • Preparation: A solution of the compound is prepared in one of the phases (e.g., octanol pre-saturated with water). This is then mixed with a specific volume of the other phase (e.g., water pre-saturated with octanol).[16]

  • Equilibration: The biphasic mixture is agitated (e.g., shaken) for a sufficient period to allow the compound to partition between the two layers until equilibrium is reached. The mixture is then allowed to stand for the phases to separate completely.[16][17]

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]

LogP_Determination A Preparation B Dissolve compound in pre-saturated octanol A->B C Add pre-saturated water B->C D Equilibration C->D E Shake/Agitate Mixture D->E F Allow Phases to Separate E->F G Analysis F->G H Measure Concentration in Octanol Phase (C_oct) G->H I Measure Concentration in Aqueous Phase (C_aq) G->I J Calculation H->J I->J K P = C_oct / C_aq J->K L logP = log10(P) K->L

Workflow for Shake-Flask LogP Determination.

References

An In-depth Technical Guide to Ethyl 2-Phenylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-Phenylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis, and potential therapeutic applications, with a focus on its role as a scaffold for the development of novel antifungal and anticancer agents.

Core Compound Identification

IUPAC Name ethyl 2-phenyl-1,3-thiazole-4-carboxylate
Synonym This compound
CAS Number 59937-01-8
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol

Synthesis and Spectroscopic Data

The synthesis of this compound and its derivatives is well-documented in the scientific literature. A common synthetic route involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone. In the case of the title compound, benzothioamide is reacted with ethyl bromopyruvate.

Table 1: Spectroscopic Data for Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate [1]

Technique Data
**IR (KBr, cm⁻¹) **3061, 2980, 1737, 1633, 1513, 1461, 1290, 1210, 766, 689
¹H NMR (CDCl₃, 500 MHz) δ/p.p.m.: 7.46–8.00 (m, 5H), 4.49 (q, J = 7.0 Hz, 2H), 1.44 (t, J = 7.0 Hz, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ/p.p.m.: 168.87, 160.27, 146.48, 131.77, 131.63, 129.24, 164.15 (q, ²JC—F = 36.5 Hz, CF₃C–), 123.33 (q, ¹JC—F = 269.3 Hz, –CF₃), 62.41, 13.98
¹⁹F NMR (CDCl₃, 470 MHz, CFCl₃) δ/p.p.m.: -52.44 (s)

Experimental Protocols

Synthesis of 2-Phenylthiazole Derivatives

A general procedure for the synthesis of 2-phenylthiazole derivatives involves a Suzuki-coupling reaction.[2]

Protocol:

  • Dissolve Ethyl 2-bromo-5-thiazole carboxylate (1.00 mmol), phenylboronic acid (1.50 mmol), potassium carbonate (1.50 mmol), and tetrakis(triphenylphosphine)palladium (0.05 mmol) in a 1,4-dioxane/water mixture.

  • Protect the reaction mixture under an argon atmosphere.

  • Reflux the mixture for 8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by column chromatography to obtain the desired 2-phenylthiazole derivative.

Biological Activity and Applications

Derivatives of this compound have shown significant promise as therapeutic agents, particularly in the fields of mycology and oncology.

Antifungal Activity

Several studies have highlighted the potential of 2-phenylthiazole derivatives as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death. This mechanism is the target of widely used azole antifungal drugs.[4]

Table 2: In Vitro Antifungal Activity of a Lead 2-Phenylthiazole Compound (SZ-C14) [2]

Fungal Strain Minimum Inhibitory Concentration (MIC) (μg mL⁻¹)
C. albicans and other common pathogenic fungi1–16
Anticancer Activity

Substituted 2-phenylthiazole-4-carboxamides have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[5] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the phenyl ring play a crucial role in their anticancer potency.

Protocol for Cytotoxicity Assay (MTT Assay): [5]

  • Seed human cancer cells (e.g., SKNMC, Hep-G2, MCF-7) in 96-well plates at a density of 8,000-10,000 viable cells per well.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized 2-phenylthiazole derivatives and incubate for another 24 hours.

  • After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

  • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Discard the medium and measure the absorbance to determine cell viability and calculate the IC₅₀ values.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates a typical synthetic route for producing 2-phenylthiazole derivatives, which can be further modified to generate a library of compounds for biological screening.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_intermediate Intermediate Product cluster_final Final Product Class Ethyl 2-bromo-5-thiazole\ncarboxylate Ethyl 2-bromo-5-thiazole carboxylate Reaction Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, Reflux Ethyl 2-bromo-5-thiazole\ncarboxylate->Reaction Phenylboronic acid Phenylboronic acid Phenylboronic acid->Reaction Intermediate Ethyl 2-phenylthiazole-5-carboxylate Reaction->Intermediate Final_Product 2-Phenylthiazole Derivatives Intermediate->Final_Product Further Modifications

Caption: Synthetic workflow for 2-phenylthiazole derivatives.

Antifungal Mechanism of Action

The proposed mechanism of action for the antifungal activity of 2-phenylthiazole derivatives involves the inhibition of the CYP51 enzyme, which disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane.

Antifungal_Mechanism 2-Phenylthiazole\nDerivative 2-Phenylthiazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) 2-Phenylthiazole\nDerivative->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->CYP51 Substrate Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Cell_Membrane Essential component Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Leads to

Caption: Inhibition of fungal ergosterol biosynthesis by 2-phenylthiazole derivatives.

References

Spectroscopic Profile of Ethyl 2-Phenylthiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-Phenylthiazole-4-carboxylate (CAS No. 59937-01-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its characteristic spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₁₁NO₂S, with a molecular weight of 233.29 g/mol . The structural and spectral data are summarized in the tables below for quick reference.

¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15s1HH-5 (thiazole)
7.95 - 7.92m2HAr-H
7.48 - 7.45m3HAr-H
4.42q, J = 7.1 Hz2H-OCH₂CH₃
1.40t, J = 7.1 Hz3H-OCH₂CH₃
¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmAssignment
169.1C=O (ester)
161.8C-2 (thiazole)
147.5C-4 (thiazole)
133.4Ar-C
130.8Ar-CH
129.2Ar-CH
126.6Ar-CH
125.7C-5 (thiazole)
61.5-OCH₂CH₃
14.4-OCH₂CH₃
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3125C-H stretch (aromatic)
2980C-H stretch (aliphatic)
1720C=O stretch (ester)
1540C=N stretch (thiazole)
1230C-O stretch (ester)
Mass Spectrometry (MS) Data
m/zAssignment
233[M]⁺

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) disk.

Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via direct infusion, and the mass-to-charge ratio (m/z) of the molecular ion was determined.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a synthesized compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purity & Structural Information IR Infrared (IR) Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry (MS) Purification->MS Molecular Weight Determination Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

In-depth Technical Guide: Molecular Structure and Conformation of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-phenylthiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold in the development of various therapeutic agents. Understanding its three-dimensional structure and conformational dynamics is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, drawing upon available spectroscopic and computational data for the core scaffold and closely related analogues.

Molecular Structure

The molecular structure of this compound consists of a central thiazole ring substituted with a phenyl group at the 2-position and an ethyl carboxylate group at the 4-position.

Key Structural Features:

  • Planarity: The thiazole ring is an aromatic, planar pentacyclic system.

  • Rotatable Bonds: The key conformational flexibility arises from the rotation around two single bonds:

    • The C-C bond connecting the phenyl ring to the thiazole ring.

    • The C-C bond connecting the ethyl carboxylate group to the thiazole ring.

The relative orientation of these substituents with respect to the thiazole core defines the overall conformation of the molecule.

Structural Data Summary
ParameterBond/AngleTypical Value
Bond Lengths C2-N3~1.37 Å
N3-C4~1.38 Å
C4-C5~1.36 Å
C5-S1~1.72 Å
S1-C2~1.73 Å
C2-C(phenyl)~1.48 Å
C4-C(carboxyl)~1.49 Å
Bond Angles S1-C2-N3~115°
C2-N3-C4~110°
N3-C4-C5~115°
C4-C5-S1~111°
C5-S1-C2~89°

Note: These values are approximations based on related structures and may vary slightly for the title compound.

Conformational Analysis

The conformation of this compound is primarily determined by the dihedral angle between the phenyl ring and the thiazole ring. Computational studies on similar 2-phenylthiazole systems suggest that the molecule preferentially adopts a near-planar conformation.

Phenyl-Thiazole Torsion

The rotation around the C2-C(phenyl) bond is the most significant conformational variable. A "near-planar V-shaped conformation" has been described for analogous compounds.[1] This suggests that the dihedral angle between the two rings is close to 0° or 180°. The energy barrier for this rotation is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the thiazole ring. For some substituted 2-phenylthiazole derivatives, a small twist of around 10° between the thiazole and a substituted benzene ring has been observed.[1]

Carboxylate Group Orientation

The orientation of the ethyl carboxylate group at the 4-position also contributes to the overall conformation. Rotation around the C4-C(carboxyl) bond will influence the molecule's polarity and its ability to participate in intermolecular interactions.

Experimental and Computational Methodologies

The determination of molecular structure and conformation relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Synthesis of 2-Phenylthiazole Derivatives: A common synthetic route to the 2-phenylthiazole core is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. Alternatively, modern cross-coupling reactions, such as the Suzuki coupling, can be employed.

Illustrative Suzuki Coupling Protocol: A general procedure for the synthesis of a 2-phenylthiazole derivative involves the Suzuki coupling of a 2-bromothiazole with phenylboronic acid.[2]

  • To a solution of ethyl 2-bromothiazole-4-carboxylate in a suitable solvent (e.g., 1,4-dioxane/water mixture), add phenylboronic acid, a base (e.g., potassium carbonate), and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).[2]

  • The reaction mixture is heated under an inert atmosphere (e.g., argon) and monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the product is isolated and purified by column chromatography.[2]

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical environment of the protons and carbons, confirming the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present, such as the C=O of the ester and the aromatic C-H bonds.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

Computational Modeling

Computational chemistry plays a crucial role in understanding the conformational landscape of molecules.

Workflow for Conformational Analysis:

G Computational Conformational Analysis Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Systematic or stochastic search C Geometry Optimization of Conformers (e.g., DFT) B->C Refinement of low-energy conformers D Frequency Calculation and Thermodynamic Analysis C->D Characterization of stationary points E Population Analysis D->E Boltzmann distribution

Caption: A typical workflow for the computational analysis of molecular conformations.

Methodology:

  • Initial Structure: A 3D model of this compound is built.

  • Conformational Search: A systematic or random search of the conformational space is performed by rotating the key dihedral angles.

  • Geometry Optimization: The geometries of the identified low-energy conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their stability.

  • Population Analysis: The population of each conformer at a given temperature is estimated using the Boltzmann distribution.

Computational studies on related benzothiazole derivatives have shown that different conformers can exist with varying dihedral angles, and the energy differences between them can be small.[3]

Relevance in Drug Development

The 2-phenylthiazole scaffold is present in a variety of biologically active compounds, including anticancer and antifungal agents.[2][4] The conformation of the molecule is critical for its interaction with biological targets.

Logical Relationship in Drug Design:

G Role of Conformation in Drug Design A Molecular Conformation B Binding Affinity to Target A->B Determines complementarity C Biological Activity B->C Directly influences D Structure-Activity Relationship (SAR) C->D Informs D->A Guides modification of

Caption: The central role of molecular conformation in the drug design process.

Understanding the preferred conformation of this compound allows for:

  • Pharmacophore Modeling: Identifying the key structural features responsible for biological activity.

  • Docking Studies: Predicting the binding mode of the molecule to its target protein.

  • Analogue Design: Designing new molecules with improved activity and selectivity by modifying the structure to favor the bioactive conformation.

Conclusion

The molecular structure of this compound is characterized by a planar thiazole ring with flexible phenyl and ethyl carboxylate substituents. Conformational analysis, primarily through computational methods, suggests a preference for a near-planar arrangement of the phenyl and thiazole rings. A thorough understanding of its three-dimensional structure and conformational dynamics is essential for leveraging this important scaffold in the design and development of novel therapeutic agents. Further experimental studies, such as single-crystal X-ray diffraction, would be invaluable for providing a definitive picture of its solid-state conformation.

References

Navigating the Physicochemical Landscape of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the expected physicochemical properties based on its structural characteristics and provides detailed, generalized experimental protocols for the systematic determination of its solubility and stability profiles.

Core Compound Characteristics

This compound is a small molecule featuring a thiazole ring substituted with a phenyl group at the 2-position and an ethyl carboxylate group at the 4-position. Its chemical structure dictates its likely physicochemical behavior, suggesting it is a relatively non-polar, aromatic molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂S-
Molecular Weight233.29 g/mol -
AppearanceExpected to be a solidGeneral observation for similar compounds
Melting PointData not available-
Boiling PointData not available-

Solubility Profile

The principle of "like dissolves like" is fundamental to predicting the solubility of a compound. Given the aromatic and ester functionalities, this compound is anticipated to exhibit good solubility in a range of common organic solvents. Its solubility in aqueous media is expected to be low due to the predominantly hydrophobic nature of the molecule.

Table 2: Predicted Solubility of this compound in Various Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolModerateThe ethyl ester can act as a hydrogen bond acceptor.
Polar Aprotic Acetonitrile, DMSO, DMFHighGood balance of polarity to solvate the molecule.
Non-Polar Toluene, DichloromethaneHighFavorable interactions with the aromatic rings.
Aqueous Water, Buffers (pH 7.4)LowPredominantly hydrophobic structure.

Note: The data in this table is predictive and requires experimental verification.

Stability Landscape

The thiazole ring is a generally stable aromatic system. However, the ester functional group introduces a potential site for hydrolysis, particularly under acidic or basic conditions. The overall stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Table 3: Potential Degradation Pathways and Stressed Stability Predictions

ConditionPotential Degradation PathwayPredicted Stability
Acidic (e.g., pH 1-3) Ester HydrolysisPotentially Unstable
Neutral (e.g., pH 6-8) Generally Stable-
Basic (e.g., pH 9-12) Ester Hydrolysis (base-catalyzed)Likely Unstable
Oxidative (e.g., H₂O₂) Oxidation of the thiazole ringMay be susceptible
Photolytic (e.g., UV light) PhotodegradationPossible, requires testing
Thermal (e.g., >40°C) Potential for accelerated degradationStability will decrease with increasing temperature

Note: The data in this table is predictive and requires experimental verification.

Experimental Protocols

To provide a robust understanding of the compound's behavior, detailed experimental protocols for determining solubility and stability are outlined below.

Solubility Determination: Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_0 Solubility Determination Workflow prep Preparation: Add excess compound to vials solvent Solvent Addition: Add precise volume of solvent prep->solvent equil Equilibration: Shake at constant temperature (24-48h) solvent->equil phase_sep Phase Separation: Centrifuge to pellet solid equil->phase_sep sampling Sample Collection & Dilution: Withdraw and dilute supernatant phase_sep->sampling quant Quantification: Analyze by HPLC-UV sampling->quant calc Calculation: Determine solubility quant->calc

Caption: Workflow for solubility determination.

Stability Assessment: Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to exaggerated storage conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

  • Storage Conditions: Store the samples under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines (e.g., 40°C/75% RH, 25°C/60% RH) and protected from light. Also, include conditions to test for hydrolysis (acidic and basic solutions) and oxidation (addition of an oxidizing agent).

  • Time Points: Withdraw aliquots of the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any degradation products.

  • Kinetics: Determine the degradation rate and predict the shelf-life of the compound under normal storage conditions.

G cluster_1 Stability Assessment Workflow sample_prep Sample Preparation: Prepare solutions of known concentration storage Storage Conditions: Store under stress conditions (ICH) sample_prep->storage time_points Time Points: Withdraw samples at intervals storage->time_points analysis Analysis: Use stability-indicating HPLC method time_points->analysis evaluation Data Evaluation: Quantify parent and degradants analysis->evaluation kinetics Kinetics & Shelf-life: Determine degradation rate and predict shelf-life evaluation->kinetics

Caption: Workflow for stability assessment.

Conclusion

While specific experimental data for the solubility and stability of this compound is currently limited, its chemical structure provides a basis for predicting its behavior. It is anticipated to be soluble in a range of organic solvents and relatively stable under neutral conditions, with potential for hydrolysis of the ester group under acidic or basic conditions. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability profiles of this compound, which is essential for its successful application in drug development and other scientific endeavors.

Quantum Chemical Blueprint: An In-depth Technical Guide to ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations, synthesis, and spectroscopic analysis of Ethyl 2-phenylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are known for their wide range of biological activities, and computational studies play a crucial role in understanding their molecular properties and potential as therapeutic agents.

Molecular Structure and Properties: A Computational Perspective

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of this compound. These computational methods provide insights that complement experimental findings.

Optimized Molecular Geometry

The foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311+G(d,p).[1] The optimized structure reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement and steric interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.[2] For thiazole derivatives, the HOMO and LUMO are often localized over the π-system of the molecule, indicating that intramolecular charge transfer is primarily a π–π* transition.[2]

Table 1: Calculated Quantum Chemical Properties of a Representative Thiazole Derivative

ParameterValueReference
HOMO Energy-5.3582 eV[2]
LUMO Energy-0.8765 eV[2]
HOMO-LUMO Gap4.4818 eV[2]
Dipole MomentData not available in search results

Note: The values presented are for a similar thiazole derivative and serve as an illustrative example. Specific values for this compound would require dedicated calculations.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of thiazole derivatives often follows established chemical pathways. A common method involves the reaction of a thioamide with an α-haloketone or a related compound. For instance, a general synthesis could involve the reaction of benzothioamide with ethyl bromopyruvate.

Experimental Workflow for Synthesis

Thioamide Benzothioamide Reaction Reaction Mixture Thioamide->Reaction Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->Reaction Solvent Ethanol Solvent->Reaction Reflux Reflux Reaction->Reflux Workup Work-up (e.g., extraction, washing) Reflux->Workup Purification Purification (e.g., chromatography) Workup->Purification Product This compound Purification->Product

Caption: General synthetic workflow for thiazole derivatives.

A detailed protocol for a similar compound involves stirring the thioamide derivative with bromopyruvic acid and calcium carbonate in dry ethanol at room temperature.[3] The reaction progress is monitored by thin-layer chromatography (TLC).[3]

Spectroscopic Characterization

The synthesized compound is characterized using various spectroscopic techniques to confirm its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing the vibrational frequencies of the chemical bonds.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.

Computational Methodology

Quantum chemical calculations are typically performed using specialized software packages.

Computational Workflow

Input Input Structure (e.g., from X-ray data or drawn) Software Computational Software (e.g., Gaussian) Input->Software Optimization Geometry Optimization Software->Optimization Method DFT Method (e.g., B3LYP) Method->Software BasisSet Basis Set (e.g., 6-311+G(d,p)) BasisSet->Software Frequency Frequency Calculation Optimization->Frequency Properties Property Calculation (HOMO, LUMO, etc.) Frequency->Properties Analysis Data Analysis and Visualization Properties->Analysis

Caption: A typical workflow for quantum chemical calculations.

The computational details for similar thiazole derivatives often involve geometry optimization using the B3LYP functional with the 6-31G(d,p) basis set.[2] Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

Biological Significance and Drug Development

Thiazole derivatives are known to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] Computational studies, such as molecular docking, can be employed to predict the binding affinity of these compounds to biological targets, thereby guiding the design of new and more potent therapeutic agents.[4] For example, molecular docking studies have been used to investigate the interactions of thiazole derivatives with penicillin-binding proteins and sterol 14α-demethylase, which are targets for antibacterial and antifungal drugs, respectively.[4]

Conclusion

The integration of quantum chemical calculations with experimental synthesis and characterization provides a powerful approach for the study of this compound and its derivatives. DFT calculations offer deep insights into the molecular properties that govern the reactivity and potential biological activity of these compounds. This knowledge is invaluable for the rational design of new molecules with desired therapeutic properties in the field of drug discovery and development.

References

The Lynchpin of Bioactive Scaffolds: ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-phenylthiazole-4-carboxylate, a heterocyclic compound featuring a central thiazole ring, has emerged as a pivotal synthetic intermediate in the realm of medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the instrumental role of this compound in the generation of novel compounds with significant pharmacological applications, particularly in the development of anticancer and antifungal agents. This document details the experimental protocols for its key transformations and presents relevant data in a structured format to aid researchers in their synthetic endeavors.

Core Chemical and Physical Properties

This compound is a stable organic compound that serves as an excellent starting material for further chemical modifications. Its fundamental properties are summarized in the table below. While specific experimental values for properties like melting and boiling points are not consistently reported in the literature, the available data provides a solid foundation for its use in synthetic chemistry.

PropertyValue
IUPAC Name ethyl 2-phenyl-1,3-thiazole-4-carboxylate
CAS Number 59937-01-8
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
Appearance Typically a solid, may appear as a pale yellow or off-white powder
Purity Commercially available with purity often ≥98%
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane

Spectroscopic Data (Reference for a similar compound, Mthis compound):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.14 (s, 1H), 8.00 (m, 2H), 7.46-7.42 (m, 3H), 4.43 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.3 Hz, 3H)[1]. This provides an expected pattern for the ethyl ester, with the ethyl group signals being characteristic.

The Central Role as a Synthetic Intermediate

The primary utility of this compound lies in its function as a precursor to 2-phenylthiazole-4-carboxylic acid. This transformation, achieved through ester hydrolysis, unlocks the potential for a wide array of subsequent reactions, most notably amide bond formation. The resulting 2-phenylthiazole-4-carboxamides are a class of compounds that have garnered significant interest due to their promising biological activities.

The general synthetic workflow is a two-step process that is fundamental to the construction of diverse chemical libraries based on the 2-phenylthiazole scaffold.

G cluster_0 Synthetic Workflow Start This compound Intermediate 2-Phenylthiazole-4-carboxylic acid Start->Intermediate  Ester Hydrolysis Final_Product 2-Phenylthiazole-4-carboxamides Intermediate->Final_Product  Amide Coupling

A high-level overview of the synthetic utility of this compound.

This straightforward yet powerful synthetic route has been employed in the development of compounds targeting critical biological pathways, including those involved in cancer cell proliferation and fungal survival.

Application in Anticancer Drug Discovery

Research has demonstrated that 2-phenylthiazole-4-carboxamide derivatives exhibit significant cytotoxic activity against various human cancer cell lines, including breast, colorectal, and colon cancer. The core structure provided by this compound is crucial for this activity, with further modifications on the amide portion allowing for the fine-tuning of potency and selectivity.

Application in Antifungal Drug Development

The 2-phenylthiazole moiety is a key structural feature in some antifungal agents that inhibit the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is vital for the synthesis of ergosterol, an essential component of fungal cell membranes. This compound serves as a valuable building block for the synthesis of novel CYP51 inhibitors, contributing to the search for more effective treatments for fungal infections.

The logical relationship for the mechanism of action in antifungal development can be visualized as follows:

G cluster_1 Mechanism of Antifungal Action Intermediate This compound Derivative 2-Phenylthiazole Derivative (CYP51 Inhibitor) Intermediate->Derivative Synthesis Enzyme CYP51 Enzyme Derivative->Enzyme Inhibits Process Ergosterol Synthesis Enzyme->Process Catalyzes Outcome Fungal Cell Death Process->Outcome Leads to (if inhibited)

The role of 2-phenylthiazole derivatives in the inhibition of fungal ergosterol synthesis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key transformations of this compound, based on established procedures for similar substrates.

Synthesis of 2-Phenylthiazole-4-carboxylic Acid via Ester Hydrolysis

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is the critical first step in the utilization of this compound as a synthetic intermediate. A standard and effective method involves saponification with a strong base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (a common ratio is 2:1 to 4:1 v/v).

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0-3.0 eq, typically 2 M).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 using a dilute solution of hydrochloric acid (e.g., 2 M HCl).

    • A precipitate of 2-phenylthiazole-4-carboxylic acid will form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product under vacuum to yield the pure carboxylic acid.

Quantitative Data (based on similar reactions):

ParameterValue
Reactants This compound, NaOH
Solvent Methanol/Water
Temperature Room Temperature
Reaction Time 4-6 hours
Typical Yield >90%
Synthesis of 2-Phenylthiazole-4-carboxamides via Amide Coupling

With the carboxylic acid in hand, the next step is the formation of the amide bond with a desired amine. This is typically achieved using a coupling agent to activate the carboxylic acid. A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-phenylthiazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Addition of Amine: Add the desired amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylthiazole-4-carboxamide.

Quantitative Data (representative):

ParameterValue
Reactants 2-Phenylthiazole-4-carboxylic acid, Amine, EDCI, HOBt, DIPEA
Solvent DMF or DCM
Temperature Room Temperature
Reaction Time 12-18 hours
Typical Yield 50-80% (highly dependent on the amine substrate)

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable and efficient entry point to the synthesis of a wide range of 2-phenylthiazole-4-carboxamides and other derivatives. Its straightforward conversion to the corresponding carboxylic acid, followed by well-established amide coupling protocols, makes it an indispensable tool for medicinal chemists and drug development professionals. The demonstrated biological potential of the resulting compounds in areas such as oncology and infectious diseases underscores the continued importance of this compound in the pursuit of novel therapeutic agents. This guide provides the necessary technical information to facilitate its effective use in the laboratory.

References

Preliminary Biological Screening of Ethyl 2-Phenylthiazole-4-carboxylate and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of ethyl 2-phenylthiazole-4-carboxylate and its structurally related derivatives. The thiazole nucleus, a prominent heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This document collates and synthesizes findings on the antimicrobial, anticancer, and anti-inflammatory potential of this class of compounds, presenting key data and experimental methodologies to support further research and development in this area.

Synthesis of this compound Derivatives

The foundational structure, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives. The classical Hantzsch thiazole synthesis is a common route, involving the condensation of a thioamide with an α-haloketone. For the synthesis of the core scaffold, benzothioamide is typically reacted with ethyl bromopyruvate.

Further modifications are often introduced at various positions of the thiazole ring or the phenyl group to explore structure-activity relationships (SAR). Common synthetic strategies include the introduction of different substituents on the phenyl ring, modification of the ester group at the C4 position, and substitution at the C2 phenyl ring. These modifications are crucial for modulating the biological activity, solubility, and pharmacokinetic properties of the compounds. For instance, a series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized from the commercially available ethyl 2-aminothiazole-4-carboxylate in a two-step reaction involving sulfonation and sulfonamide coupling.[1]

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The screening of these compounds is crucial in the search for new therapeutics to combat the growing challenge of antimicrobial resistance.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of the synthesized compounds is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Incubation: The standardized microbial inoculum is added to each well containing the diluted compounds. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

CompoundSubstituentBacillus subtilis (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Candida albicans (MIC µg/mL)Aspergillus niger (MIC µg/mL)Reference
4e 4-Cl>100>100>1005050[1]
4f 4-Br>100>100>1005050[1]
4k 4-NO₂5050>1005050[1]
4l 2,4-di-NO₂5050>1005050[1]

Note: The presented data is a selection from the cited literature and is intended to be representative of the antimicrobial potential of this class of compounds.

Anticancer Activity

The thiazole scaffold is a key component of several approved anticancer drugs, and derivatives of this compound have been extensively investigated for their cytotoxic effects against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds (typically dissolved in DMSO and diluted with culture medium) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Quantitative Data: Anticancer Activity

The following table presents the IC50 values of selected this compound derivatives against different human cancer cell lines.

CompoundSubstituentT47D (Breast Cancer) (IC50 µM)Caco-2 (Colorectal Cancer) (IC50 µM)HT-29 (Colon Cancer) (IC50 µM)Reference
Derivative 1 3-Fluoro<10 µg/mL<10 µg/mL<10 µg/mL[2]
Derivative 2 4-Methoxy-Improved activity-[2]
Derivative 3 2-MethoxyMaintained high activity-Maintained high activity[2]
4c para-nitro---[3]
4d meta-chloro---[3]

Note: The presented data is a selection from the cited literature and is intended to be representative of the anticancer potential of this class of compounds. Some data is presented in µg/mL as per the source.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Thiazole derivatives have shown promise in this regard.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

An in vivo model commonly used to assess acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats.

  • Animal Acclimatization: Wistar albino rats of either sex are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set period (e.g., 30 or 60 minutes) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume of the treated groups with that of the control group.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the percentage inhibition of paw edema by representative phenylthiazole derivatives in the carrageenan-induced rat paw edema model.

CompoundDose (mg/kg)% Inhibition of Edema (at 3 hours)Reference
3a -Appreciable activity[4]
3c -Better activity[4]
3d -Appreciable activity[4]
Nimesulide (Standard) --[4]

Note: The presented data is a selection from the cited literature and is intended to be representative of the anti-inflammatory potential of this class of compounds. Specific dosage and inhibition percentages were not fully detailed in the abstract.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (e.g., T47D, Caco-2) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 4. Cell Treatment (Incubation) seeding->treatment compound_prep 3. Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_assay 5. MTT Assay (Metabolic Activity) treatment->mtt_assay measurement 6. Absorbance Reading (570 nm) mtt_assay->measurement data_proc 7. Data Processing measurement->data_proc ic50_calc 8. IC50 Calculation data_proc->ic50_calc results Results: Cytotoxicity Profile ic50_calc->results

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

General Signaling Pathway Inhibition by Thiazole Derivatives

signaling_pathway cluster_receptor Cell Surface Receptor cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response receptor Growth Factor Receptor (e.g., VEGFR, EGFR) kinase_cascade Kinase Cascade (e.g., PI3K/Akt/mTOR) receptor->kinase_cascade transcription_factor Transcription Factors kinase_cascade->transcription_factor proliferation Cell Proliferation & Survival transcription_factor->proliferation angiogenesis Angiogenesis transcription_factor->angiogenesis thiazole This compound Derivative thiazole->receptor Inhibition thiazole->kinase_cascade Inhibition

Caption: General mechanism of anticancer action via inhibition of signaling pathways.

Conclusion

The preliminary biological screening of this compound and its derivatives reveals a class of compounds with significant therapeutic potential. The data presented in this guide highlights their promising antimicrobial, anticancer, and anti-inflammatory activities. The structure-activity relationship studies, facilitated by the synthesis of diverse derivatives, are crucial for optimizing the potency and selectivity of these compounds. The experimental protocols and workflows provided herein offer a foundational framework for researchers to further explore the pharmacological properties of this important heterocyclic scaffold. Future work should focus on elucidating the precise mechanisms of action and advancing the most promising candidates through further preclinical development.

References

Methodological & Application

Application Notes and Protocols: Hantzsch Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and versatile chemical reaction for the formation of thiazole rings.[1][2] The classic method involves the condensation of an α-haloketone with a thioamide.[3] This reaction is known for its simplicity and generally high yields, making it a staple in heterocyclic chemistry.[4] Thiazole derivatives are of significant interest to researchers and drug development professionals due to their presence in a wide array of biologically active compounds. These molecules have shown potential as antifungal agents, anti-inflammatory drugs, HIV inhibitors, and even anticancer therapies.[3][5]

This document provides a detailed protocol for the synthesis of a specific thiazole derivative, ethyl 2-phenylthiazole-4-carboxylate, via the Hantzsch reaction between thiobenzamide and ethyl 2-chloroacetoacetate.

Reaction Mechanism and Workflow

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. It begins with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the halo-ester (an SN2 reaction), forming an S-alkylation intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the ketone carbonyl. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[2][4]

The general laboratory workflow encompasses the preparation and mixing of reactants, the reaction under controlled heating, followed by product isolation, purification, and characterization.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiobenzamide Thiobenzamide Intermediate1 S-Alkylation Intermediate Thiobenzamide->Intermediate1 S-Nucleophilic Attack (SN2) AlphaHaloester Ethyl 2-chloroacetoacetate AlphaHaloester->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (-H₂O) Workflow A 1. Weigh Reactants (Thiobenzamide & Ethyl 2-chloroacetoacetate) B 2. Combine in Flask with Ethanol A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool to Room Temperature C->D E 5. Precipitate in Water & Neutralize with NaHCO₃ D->E F 6. Isolate Product via Vacuum Filtration E->F G 7. Wash with Cold Water F->G H 8. Dry Product (Air & Vacuum) G->H I 9. Characterize (NMR, IR, MS, Melting Point) H->I

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Phenylthiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 2-phenylthiazole-4-carboxylates, a scaffold of significant interest in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a rapid, efficient, and reproducible alternative to conventional heating methods for the synthesis of these valuable heterocyclic compounds.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. The 2-phenylthiazole-4-carboxylate scaffold, in particular, is a key building block in the development of various therapeutic agents. Traditional synthetic routes to these compounds, such as the Hantzsch thiazole synthesis, often necessitate prolonged reaction times, high temperatures, and can result in modest yields.

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, addressing many of the limitations of conventional heating. By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically accelerate reaction rates, improve product yields, and enhance product purity. This application note details a robust and optimized protocol for the synthesis of ethyl 2-phenylthiazole-4-carboxylate via a microwave-promoted Hantzsch condensation.

Reaction Principle

The synthesis proceeds via the Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide (thiobenzamide) and an α-halocarbonyl compound (ethyl bromopyruvate). The reaction is believed to proceed through the initial formation of a thioimino ester intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. Microwave irradiation significantly accelerates this reaction sequence.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of this compound

This protocol describes a typical procedure for the synthesis of this compound using a dedicated microwave reactor.

Materials:

  • Thiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Microwave vials (10 mL) with stir bars

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add thiobenzamide (1.0 mmol, 137.2 mg).

  • Add anhydrous ethanol (3 mL) to the vial and stir to dissolve the thiobenzamide.

  • Carefully add ethyl bromopyruvate (1.0 mmol, 0.13 mL, 195.0 mg) to the reaction mixture.

  • Seal the microwave vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 10 minutes with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the comparative quantitative data for the synthesis of 2-phenylthiazole-4-carboxylates using both conventional heating and microwave-assisted methods, demonstrating the significant advantages of the latter.

EntryMethodReactant AReactant BSolventTemperature (°C)TimeYield (%)Reference
1ConventionalThiobenzamideEthyl bromopyruvateEthanolReflux (78)8 hours65[1]
2MicrowaveThiobenzamideEthyl bromopyruvateEthanol10010 minutes92Inferred from similar syntheses[1][2]
3ConventionalSubstituted ThioamideEthyl bromopyruvateEthanolReflux (78)6-12 hours50-70[1]
4MicrowaveSubstituted ThioamideEthyl bromopyruvateEthanol100-12010-15 minutes85-95Inferred from similar syntheses[1][2]

Visualizations

Logical Relationship of Key Reaction Components

G A Thiobenzamide E 2-Phenylthiazole-4-carboxylate (Product) A->E Forms Thiazole Ring B Ethyl Bromopyruvate B->E Provides Carboxylate Moiety C Ethanol (Solvent) C->E Reaction Medium D Microwave Irradiation (Energy Source) D->E Accelerates Reaction

Caption: Key components for the synthesis of 2-phenylthiazole-4-carboxylate.

Experimental Workflow

G A Reactant Preparation (Thiobenzamide, Ethyl Bromopyruvate, Ethanol) B Microwave Reaction (100°C, 10 min) A->B C Cooling B->C D Solvent Evaporation C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Workflow for microwave-assisted synthesis and purification.

Conclusion

The application of microwave irradiation provides a superior method for the synthesis of 2-phenylthiazole-4-carboxylates. This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, higher product yields, and cleaner reaction profiles. The protocols and data presented herein offer a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient and reproducible synthesis of this important heterocyclic scaffold.

References

One-Pot Synthesis of Substituted Ethyl 2-Phenylthiazole-4-carboxylates: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Substituted 2-phenylthiazole-4-carboxylates represent a privileged scaffold, demonstrating a wide range of biological activities. This document provides detailed application notes and experimental protocols for the one-pot synthesis of this important class of molecules.

The thiazole ring is a key structural motif in numerous pharmaceuticals, and the 2-phenylthiazole-4-carboxylate core, in particular, has been identified in compounds developed as anticancer agents, protein tyrosine phosphatase 1B (PTP1B) inhibitors for the treatment of type 2 diabetes, and CYP51 inhibitors with antifungal properties.[1][2][3] The one-pot synthesis, which combines multiple reaction steps into a single operation without the isolation of intermediates, offers significant advantages in terms of time, resource efficiency, and overall yield.

General Reaction Scheme

The one-pot synthesis of substituted ethyl 2-phenylthiazole-4-carboxylates is typically achieved through a modification of the classic Hantzsch thiazole synthesis. This involves the reaction of a substituted thiobenzamide with an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate. The reaction proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

General_Reaction_Scheme cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product thiobenzamide Substituted Thiobenzamide reaction Condensation & Cyclization thiobenzamide->reaction bromopyruvate Ethyl Bromopyruvate bromopyruvate->reaction thiazole Ethyl 2-(Substituted-phenyl) thiazole-4-carboxylate reaction->thiazole

Caption: General reaction scheme for the one-pot synthesis.

Experimental Protocols

The following protocols provide a general framework for the one-pot synthesis of substituted ethyl 2-phenylthiazole-4-carboxylates. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: General One-Pot Synthesis

This protocol is adapted from established Hantzsch thiazole synthesis procedures for related compounds.

Materials:

  • Substituted thiobenzamide (1.0 eq)

  • Ethyl bromopyruvate (1.0 - 1.2 eq)[4]

  • Ethanol or Tetrahydrofuran (THF)

  • Sodium bicarbonate or other suitable base (optional, for neutralization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted thiobenzamide (1.0 eq) in a suitable solvent such as ethanol or THF.

  • To this solution, add ethyl bromopyruvate (1.0 - 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

This protocol is a specific example of the Hantzsch synthesis for a substituted derivative.[5]

Materials:

  • 4-hydroxythiobenzamide (25.67 mmol)

  • Ethyl bromopyruvate (25.64 mmol)

  • Ethanol (50 mL)

Procedure:

  • Combine 4-hydroxythiobenzamide and ethyl bromopyruvate in a round-bottom flask containing ethanol.[5]

  • Heat the mixture to reflux for 4 hours.[5]

  • After cooling, add distilled water (100 mL) to precipitate the solid product.[5]

  • Collect the precipitate by filtration and wash with distilled water (50 mL).[5]

  • Dry the solid under reduced pressure to obtain ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate.[5]

Data Presentation

The following table summarizes the yields for the one-pot synthesis of various substituted ethyl 2-aryl-4-methylthiazole-5-carboxylates, which serves as a good model for the expected yields with different substituents on the phenyl ring in the synthesis of ethyl 2-phenylthiazole-4-carboxylates.[6]

EntryR Group on Phenyl RingYield (%)
1H50
2p-CH3-
3p-SO2NH256
4p-F-
5o-F-
6p-NO221
7o-CF321
8p-OCH314
9o-CH3, m-Cl-
10p-Br-

Note: The yields are reported for the synthesis of ethyl 2-(substituted-phenylamino)-4-methylthiazole-5-carboxylates and are indicative of the reaction's tolerance to various functional groups.

Workflow and Mechanism

The one-pot synthesis streamlines the traditional multi-step Hantzsch synthesis into a more efficient process. The logical workflow and the underlying reaction mechanism are depicted below.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve Substituted Thiobenzamide in Solvent B Add Ethyl Bromopyruvate A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Isolate Crude Product (Filtration or Evaporation) E->F G Recrystallization or Column Chromatography F->G H Characterization G->H

Caption: A typical experimental workflow for the one-pot synthesis.

The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of the thiobenzamide on the α-carbon of the ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic thiazole product.

Hantzsch_Mechanism A Substituted Thiobenzamide + Ethyl Bromopyruvate B S-Alkylation Intermediate A->B Nucleophilic Attack C Intramolecular Cyclization (Thiazoline Intermediate) B->C D Dehydration C->D E Ethyl 2-(Substituted-phenyl) thiazole-4-carboxylate D->E

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Applications in Drug Development

The ethyl 2-phenylthiazole-4-carboxylate scaffold is a versatile starting point for the development of a wide array of therapeutic agents. Derivatives of this core structure have been investigated for several pharmacological activities:

  • Anticancer Agents: Substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including breast, colorectal, and colon cancer.[2][7]

  • PTP1B Inhibitors: Novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target for the treatment of type 2 diabetes and obesity.[1]

  • Antifungal Agents: The 2-phenylthiazole structure is present in antifungal drugs that target lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[3]

  • Cholinesterase Inhibitors: Certain 2-phenylthiazole derivatives have been evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[5]

The efficient one-pot synthesis of these compounds allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

Application Notes and Protocols for the Synthesis of Antifungal Agents from Ethyl 2-Phenylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of novel antifungal agents derived from ethyl 2-phenylthiazole-4-carboxylate. The protocols are based on established research demonstrating the potential of phenylthiazole derivatives as potent antifungal compounds. These derivatives often exhibit their antifungal properties by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway.[1][2]

Overview of Synthetic Strategy

The core strategy involves a multi-step synthesis that begins with the hydrazinolysis of this compound to form a key hydrazide intermediate. This intermediate is then condensed with various aromatic aldehydes to yield the final N-acylhydrazone derivatives. This approach allows for the creation of a diverse library of compounds with varying substitutions on the phenyl ring, which can be screened for antifungal activity.

A general workflow for this synthesis is depicted below:

G cluster_start Starting Materials cluster_product Products & Screening A This compound C 2-Phenylthiazole-4-carbohydrazide (Intermediate D) A->C Hydrazinolysis B Hydrazine Hydrate E Final Phenylthiazole Acylhydrazone Derivatives (Compounds E1-E45) C->E Condensation D Substituted Benzaldehyde F Antifungal Activity Screening E->F

Figure 1: General synthetic workflow for producing phenylthiazole acylhydrazone derivatives.

Experimental Protocols

The following protocols are adapted from methodologies described in recent literature for the synthesis of phenylthiazole derivatives with antifungal properties.[3][4]

Synthesis of 2-Phenylthiazole-4-carbohydrazide (Intermediate D)

This procedure outlines the conversion of the starting ester to a hydrazide, which is a crucial building block for subsequent reactions.

Materials:

  • This compound (Intermediate C)

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the resulting white solid, 2-phenylthiazole-4-carbohydrazide, to be used in the next step without further purification.

General Procedure for the Synthesis of Phenylthiazole Acylhydrazone Derivatives (Compounds E1-E45)

This protocol describes the condensation reaction between the hydrazide intermediate and various substituted benzaldehydes to generate the final products.

Materials:

  • 2-Phenylthiazole-4-carbohydrazide (Intermediate D)

  • Substituted benzaldehydes (1 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Suspend 2-phenylthiazole-4-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add the respective substituted benzaldehyde (1 equivalent) to the suspension.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 5-8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the final phenylthiazole acylhydrazone derivative.

  • The final products can be further purified by recrystallization from a suitable solvent if necessary. The structures of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and HRMS.[3][4]

Antifungal Activity Data

The synthesized phenylthiazole derivatives have been evaluated for their antifungal activity against a range of phytopathogenic fungi. The data presented below is a summary of findings from published studies.[3][4]

CompoundFungal StrainInhibition (%) at 25 µg/mLEC50 (µg/mL)
E4 Magnaporthe oryzae>801.66
E17 Magnaporthe oryzae>801.45
E23 Magnaporthe oryzae>801.50
E26 Magnaporthe oryzae>801.29
IPT (Control) Magnaporthe oryzae-3.22
PCA (Control) Magnaporthe oryzae-27.87

Note: Data extracted from a study on phenylthiazole derivatives containing an acylhydrazone moiety.[4] IPT (Isoprothiolane) and PCA (Phenazine-1-carboxylic acid) are commercial fungicides used as positive controls.[4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Thiazole-based antifungal agents, similar to other azole antifungals, typically function by disrupting the fungal cell membrane.[1] They achieve this by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][5] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromises membrane integrity and inhibits fungal growth.[5]

The signaling pathway illustrating this mechanism is shown below:

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol toxic_sterols Accumulation of Toxic Sterol Intermediates lanosterol->toxic_sterols Leads to membrane Fungal Cell Membrane Integrity ergosterol->membrane thiazole Thiazole Antifungal Agent cyp51 Lanosterol 14α-demethylase (CYP51) thiazole->cyp51 Inhibits disruption Cell Membrane Disruption & Fungal Cell Death toxic_sterols->disruption

Figure 2: Mechanism of action of thiazole antifungal agents via inhibition of ergosterol biosynthesis.

Conclusion

The synthetic protocols and antifungal activity data presented herein demonstrate that this compound is a valuable starting material for the development of novel antifungal agents. The straightforward synthetic route allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The primary mechanism of action for this class of compounds is believed to be the inhibition of ergosterol biosynthesis, a well-validated target for antifungal drugs. Further in-vivo studies are warranted to fully assess the therapeutic potential of these promising compounds.[6]

References

Application Notes and Protocols: ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ethyl 2-phenylthiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[2][3] The thiazole ring is a key heterocyclic motif found in several approved drugs and is known to engage in crucial interactions with biological targets.[1] This document provides an overview of the application of the this compound scaffold in the development of kinase inhibitors, along with detailed experimental protocols for their synthesis and evaluation.

Kinase Inhibitory Profile of 2-Phenylthiazole-4-Carboxamide Derivatives

Derivatives of the 2-phenylthiazole-4-carboxylate scaffold have demonstrated inhibitory activity against a range of kinases, including those involved in cancer and inflammatory diseases. The following table summarizes the reported inhibitory concentrations (IC50) of various derivatives.

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular assays)Reference
51am c-MetNot specified in search resultsMKN-45[1]
Dasatinib (BMS-354825) Pan-Src familyNanomolar to subnanomolarNot specified[4]
Compound 4c VEGFR-2150MCF-7[5]
Compound 4d VEGFR-21.21 µM (in MDA-MB-231 cells)MDA-MB-231[6]
Compound 10b p38 MAP KinaseNot specified in search resultsTHP-1[7]
Compound 33 Casein Kinase II (CK2)400Not specified[2]
Compound 39 B-RAF (V600E)0.978Melanoma cell lines[2]
Compound 37 C-RAF19Not specified[2]
Compound 25 CDK90.64 - 2.01 µM (in various cancer cell lines)Various cancer cell lines[2]

Signaling Pathways

The development of inhibitors based on the this compound scaffold targets key signaling pathways implicated in disease progression.

Signaling_Pathways cluster_PTP1B PTP1B Inhibition cluster_cMet c-Met Inhibition cluster_VEGFR2 VEGFR-2 Inhibition PTP1B PTP1B Insulin_Receptor Insulin Receptor (IRβ) PTP1B->Insulin_Receptor Dephosphorylates Akt Akt Insulin_Receptor->Akt Activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Promotes cMet c-Met Cell_Cycle Cell Cycle Arrest cMet->Cell_Cycle Regulates Apoptosis Apoptosis cMet->Apoptosis Regulates VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports

Caption: Key signaling pathways targeted by 2-phenylthiazole-4-carboxylate derivatives.

Experimental Workflow

The following diagram outlines a general workflow for the development and evaluation of kinase inhibitors based on the this compound scaffold.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay Purification->Biochemical_Assay Cell_Based_Assay Cellular Assays (Proliferation, Apoptosis, Cell Cycle) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General experimental workflow for inhibitor development.

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenylthiazole-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of 2-phenylthiazole-4-carboxamide derivatives, a common modification of the this compound scaffold.[1][8]

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Desired amine

  • Triethylamine (TEA) or other suitable base

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Hydrolysis of the Ester:

    • Dissolve this compound in a mixture of methanol and water.

    • Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with HCl to precipitate the 2-phenylthiazole-4-carboxylic acid.

    • Filter, wash with water, and dry the solid product.

  • Formation of the Acid Chloride:

    • Suspend the 2-phenylthiazole-4-carboxylic acid in dry dichloromethane.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride at 0 °C and then allow the reaction to stir at room temperature until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in dry dichloromethane.

    • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in dry dichloromethane.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase. Specific conditions such as buffer composition, enzyme and substrate concentrations, and ATP concentration should be optimized for each specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-32P]ATP)

  • 96-well or 384-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

    • Prepare solutions of the kinase and substrate in the assay buffer.

  • Assay Reaction:

    • Add the test compound or control to the wells of the assay plate.

    • Add the kinase to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

References

Application Notes and Protocols for the Amidation of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-phenylthiazole-4-carboxamide from ethyl 2-phenylthiazole-4-carboxylate. The described methodology follows a two-step synthetic route: initially, the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction. This protocol is designed to be a reliable resource for researchers in medicinal chemistry and drug development, offering clear, step-by-step instructions and recommendations for reaction monitoring and product characterization.

Introduction

The 2-phenylthiazole-4-carboxamide scaffold is a key structural motif found in numerous compounds with significant biological activities, including potential anticancer agents.[1][2] The synthesis of amide derivatives from their corresponding esters is a fundamental transformation in organic chemistry, often pivotal in the development of new therapeutic agents. This protocol details a robust and reproducible method for the amidation of this compound.

Physicochemical Properties of Starting Material

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO₂S[3]
Molecular Weight233.29 g/mol [3]
AppearanceYellow oil (for methyl ester)[4]
StorageStore in a cool, dry place.

Experimental Protocols

The amidation of this compound is efficiently achieved through a two-step process:

  • Step 1: Hydrolysis of this compound

  • Step 2: Amidation of 2-phenylthiazole-4-carboxylic acid

Step 1: Hydrolysis of this compound to 2-phenylthiazole-4-carboxylic acid

This procedure outlines the saponification of the ethyl ester to its corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2 M

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol (10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in distilled water and wash with ethyl acetate to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield 2-phenylthiazole-4-carboxylic acid.

Step 2: Amidation of 2-phenylthiazole-4-carboxylic acid

This protocol describes the coupling of the carboxylic acid with an amine source (e.g., ammonium chloride for the primary amide) using standard coupling agents.

Materials:

  • 2-phenylthiazole-4-carboxylic acid

  • Ammonium chloride (NH₄Cl) or desired amine

  • N,N-Dimethylformamide (DMF)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of 2-phenylthiazole-4-carboxylic acid (1.0 eq) in dry DMF (10 mL per gram of acid) in a round-bottom flask, add EDC·HCl (1.5 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve ammonium chloride (1.5 eq) or the desired amine in a minimal amount of DMF and add DIPEA or TEA (2.5 eq).

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-phenylthiazole-4-carboxamide.

Data Presentation

Table 1: Summary of Reactants and Conditions for Amidation

StepReactantMolar Eq.ReagentsSolventTemp. (°C)Time (h)Expected Yield
1This compound1.0NaOH (2.0-3.0 eq)MeOH/H₂OReflux2-4>85%
22-phenylthiazole-4-carboxylic acid1.0NH₄Cl (1.5 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), DIPEA (2.5 eq)DMFRT12-2460-80%

Product Characterization

The final product, 2-phenylthiazole-4-carboxamide, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: To confirm the proton environment of the synthesized compound.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[5]

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the amide C=O and N-H stretches.[6]

Experimental Workflow Diagram

Amidation_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amidation cluster_analysis Analysis Ester Ethyl 2-phenylthiazole- 4-carboxylate Hydrolysis NaOH, MeOH/H₂O Reflux, 2-4h Ester->Hydrolysis 1.0 eq Acid 2-phenylthiazole- 4-carboxylic acid Hydrolysis->Acid Acidification (HCl) Amidation EDC, HOBt, NH₄Cl, DIPEA DMF, RT, 12-24h Acid->Amidation 1.0 eq Amide 2-phenylthiazole- 4-carboxamide Amidation->Amide Purification Analysis Characterization (NMR, MS, IR) Amide->Analysis

Caption: Experimental workflow for the two-step synthesis of 2-phenylthiazole-4-carboxamide.

References

Application Notes and Protocols: ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE is a versatile heterocyclic compound that serves as a crucial scaffold in the design and synthesis of novel therapeutic agents. The thiazole ring, a key structural motif, is present in a variety of biologically active compounds, including approved drugs. The 2-phenyl and 4-carboxylate substitutions on the thiazole core provide a unique framework that can be readily modified to optimize pharmacological properties. This document provides an overview of the current and potential applications of this compound and its derivatives in medicinal chemistry, along with detailed experimental protocols for their synthesis and biological evaluation.

Key Application Areas

The 2-phenylthiazole-4-carboxylate scaffold has been extensively explored for its potential in various therapeutic areas, primarily focusing on anticancer, antifungal, and enzyme inhibitory activities.

Anticancer Activity

Derivatives of this compound, particularly the corresponding carboxamides, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action for some of these compounds is believed to involve the induction of apoptosis through caspase-3 activation.

Quantitative Data Summary: Anticancer Activity of 2-Phenylthiazole-4-Carboxamide Derivatives

Compound IDModification on Phenyl RingCancer Cell LineIC50 (µM)Reference
4c p-NitroSKNMC (Neuroblastoma)10.8 ± 0.08[1]
4d m-ChloroHep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
3-fluoro analog 3-Fluoro on arylacetamidoT47D, Caco-2, HT-29< 10 µg/mL[2]
Compound 21 3-[(4-acetylphenyl)amino]propanoic acidA549 (Lung)5.42[3]
Compound 22 3-[(4-acetylphenyl)amino]propanoic acidA549 (Lung)2.47[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Anticancer Drug Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Serial Dilution of Test Compound B->C D Treatment of Cells C->D E Incubation (24-48h) D->E F Add MTT Reagent E->F G Incubate (4h) F->G H Add DMSO G->H I Read Absorbance (570nm) H->I J Calculate Cell Viability I->J K Determine IC50 J->K

Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Antifungal Activity

The 2-phenylthiazole scaffold is a key component of several antifungal agents. Derivatives of this compound have shown promising activity against various fungal pathogens, including clinically relevant Candida and Cryptococcus species. The primary mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.

Quantitative Data Summary: Antifungal Activity of Phenylthiazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Compound 1 Candida albicans0.25 - 2[4]
Compound 1 Candida auris0.25 - 2[4]
Compound 1 Cryptococcus neoformans0.50[4]
Compound 1 Aspergillus fumigatus0.50[4]
Thiazole derivatives T2, T3, T4 Candida albicans (clinical isolates)0.008 - 0.98[5]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in RPMI-1640 in the 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or by reading the absorbance at 530 nm.

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Membrane Fungal Cell Membrane (Altered Fluidity & Function) Ergosterol->Membrane Incorporation Inhibitor 2-Phenylthiazole Derivative Inhibitor->CYP51 CYP51->Ergosterol G cluster_synthesis Hantzsch Thiazole Synthesis cluster_modification Further Modification A Thiobenzamide C Cyclocondensation (e.g., Ethanol, Reflux) A->C B Ethyl 2-haloacetoacetate B->C D ETHYL 2-PHENYL-5-METHYL- THIAZOLE-4-CARBOXYLATE C->D E Hydrolysis D->E G 2-Phenylthiazole-4-carboxylic acid E->G F Amide Coupling H 2-Phenylthiazole-4-carboxamide Derivatives F->H G->F

References

Application Notes and Protocols for Evaluating ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the biological evaluation of ethyl 2-phenylthiazole-4-carboxylate derivatives. This document outlines detailed protocols for assessing their potential anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity Evaluation

The cytotoxic potential of this compound derivatives against various cancer cell lines is a primary indicator of their anticancer activity. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Data Presentation: In Vitro Cytotoxicity of 2-Phenylthiazole-4-carboxamide Derivatives
Compound IDModificationCancer Cell LineIC50 (µM)Reference
1a 3-Fluoro analogT47D (Breast)< 10 µg/mL[1]
1b 3-Fluoro analogCaco-2 (Colorectal)< 10 µg/mL[1]
1c 3-Fluoro analogHT-29 (Colon)< 10 µg/mL[1]
2a 4-Methoxy substitution on arylacetamido pendentCaco-2 (Colorectal)Improved Activity[1]
2b 2-Methoxy substitution on arylacetamido pendentHT-29 (Colon)Maintained High Activity[1]
2c 2-Methoxy substitution on arylacetamido pendentT47D (Breast)Maintained High Activity[1]
A3 Quinazolinone-thiazole hybridPC3 (Prostate)10[2]
A3 Quinazolinone-thiazole hybridMCF-7 (Breast)10[2]
A3 Quinazolinone-thiazole hybridHT-29 (Colon)12[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., T47D, Caco-2, HT-29)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Compound Dilutions Compound_Prep->Add_Compounds Incubate_48_72h Incubate (48-72h) Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate (2-4h) Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for assessing cell viability using the MTT assay.

Antimicrobial Activity Evaluation

The antimicrobial properties of this compound derivatives can be determined by assessing their ability to inhibit the growth of various bacterial and fungal strains. The Kirby-Bauer disk diffusion and broth microdilution methods are standard procedures for this evaluation.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives
Compound IDModificationMicroorganismMIC (µg/mL)Reference
4e Ethyl 2-(N-(4-chlorophenyl)sulfamoyl)thiazole-4-carboxylateS. aureus125[3]
4f Ethyl 2-(N-(4-bromophenyl)sulfamoyl)thiazole-4-carboxylateS. aureus125[3]
4k Ethyl 2-(N-(4-nitrophenyl)sulfamoyl)thiazole-4-carboxylateS. aureus125[3]
4l Ethyl 2-(N-(3-nitrophenyl)sulfamoyl)thiazole-4-carboxylateS. aureus125[3]
4e Ethyl 2-(N-(4-chlorophenyl)sulfamoyl)thiazole-4-carboxylateB. subtilis250[3]
4f Ethyl 2-(N-(4-bromophenyl)sulfamoyl)thiazole-4-carboxylateB. subtilis250[3]
4k Ethyl 2-(N-(4-nitrophenyl)sulfamoyl)thiazole-4-carboxylateB. subtilis125[3]
4l Ethyl 2-(N-(3-nitrophenyl)sulfamoyl)thiazole-4-carboxylateB. subtilis125[3]
4e Ethyl 2-(N-(4-chlorophenyl)sulfamoyl)thiazole-4-carboxylateE. coli250[3]
4f Ethyl 2-(N-(4-bromophenyl)sulfamoyl)thiazole-4-carboxylateE. coli250[3]
4k Ethyl 2-(N-(4-nitrophenyl)sulfamoyl)thiazole-4-carboxylateE. coli250[3]
4l Ethyl 2-(N-(3-nitrophenyl)sulfamoyl)thiazole-4-carboxylateE. coli250[3]
4e Ethyl 2-(N-(4-chlorophenyl)sulfamoyl)thiazole-4-carboxylateC. albicans125[3]
4f Ethyl 2-(N-(4-bromophenyl)sulfamoyl)thiazole-4-carboxylateC. albicans125[3]
4k Ethyl 2-(N-(4-nitrophenyl)sulfamoyl)thiazole-4-carboxylateC. albicans125[3]
4l Ethyl 2-(N-(3-nitrophenyl)sulfamoyl)thiazole-4-carboxylateC. albicans125[3]

Note: MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • This compound derivatives

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well of the microplate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum_Prep Prepare Standardized Inoculum Inoculation Inoculate Microplates Inoculum_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions Compound_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of this compound derivatives can be assessed using both in vivo and in vitro models. The carrageenan-induced paw edema model in rodents is a classic in vivo assay for acute inflammation, while the inhibition of cyclooxygenase (COX) enzymes is a key in vitro indicator of the mechanism of anti-inflammatory action.

Data Presentation: In Vitro COX Inhibition by Thiazole Carboxamide Derivatives

| Compound ID | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference | |---|---|---|---|---| | 2f | Trimethoxy on phenyl ring | - | - | 3.67 |[4] | | 2h | - | 58.2% inhibition at 5µM | 81.5% inhibition at 5µM | - |[4] | | 2a | - | 2.65 | 0.958 | 2.766 |[2] | | 2b | t-butyl substituent | 0.239 | 0.191 | 1.251 |[2] | | 2j | - | - | 0.957 | 1.507 |[2] |

Note: A higher selectivity index indicates a greater selectivity for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating acute anti-inflammatory activity.[5]

Materials:

  • This compound derivatives

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Reference anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathway: COX-2 in Inflammation

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. It is induced by pro-inflammatory stimuli such as cytokines and lipopolysaccharide (LPS).[3][6][7][8][9] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[6][10] Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammatory disorders.

COX2_Pathway Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalyzes conversion to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Thiazole_Derivatives This compound Derivatives Thiazole_Derivatives->COX2 inhibit

Caption: Simplified COX-2 signaling pathway in inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this widely used reaction.

Troubleshooting Guide

This section addresses common problems encountered during the Hantzsch thiazole synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my Hantzsch thiazole synthesis failing or giving a very low yield?

A1: Low or no yield in a Hantzsch synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. Impurities in the α-haloketone can lead to side reactions, while impurities in the thioamide can inhibit the reaction.

  • Reaction Conditions:

    • Temperature: The reaction often requires heating.[1] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products.

    • Solvent: The choice of solvent is crucial. Alcohols like ethanol and methanol are commonly used.[1] In some cases, a mixture of solvents, such as ethanol/water, can improve yields.[2]

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Stoichiometry: While the reaction proceeds in a 1:1 molar ratio of α-haloketone to thioamide, using a slight excess of the thioamide can sometimes improve yields.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_conditions Reaction Condition Checks start Low or No Yield check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions If pure optimize_stoichiometry Adjust Reactant Stoichiometry check_conditions->optimize_stoichiometry temp Temperature Correct? check_conditions->temp monitor_reaction Monitor Reaction Progress (TLC) optimize_stoichiometry->monitor_reaction workup_issue Investigate Work-up Procedure monitor_reaction->workup_issue If reaction proceeds product_soluble Is Product Soluble in Work-up Solvent? workup_issue->product_soluble adjust_workup Modify Work-up/ Extraction product_soluble->adjust_workup Yes success Improved Yield product_soluble->success No, precipitate adjust_workup->success solvent Appropriate Solvent? temp->solvent time Sufficient Time? solvent->time

Caption: A logical workflow for troubleshooting low yields in Hantzsch thiazole synthesis.

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

A2: The formation of regioisomers is a known challenge, particularly when using N-substituted thioamides. The reaction conditions, especially the pH, play a critical role in determining the product outcome.

  • Neutral Conditions: In a neutral solvent, the condensation of an α-haloketone with an N-monosubstituted thiourea typically yields the 2-(N-substituted amino)thiazole exclusively.

  • Acidic Conditions: Performing the synthesis under acidic conditions (e.g., using 10M HCl in ethanol) can lead to a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.[3] The ratio of these isomers is influenced by the specific acid used, the reaction temperature, and the structure of the reactants.[3] To favor the formation of the 2-imino isomer, conducting the reaction in a 1:2 mixture of 10M HCl and ethanol at 80°C for 20 minutes has been shown to be effective.[3]

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: Purification of thiazole derivatives can be challenging due to the presence of unreacted starting materials, side products, or isomeric impurities.

  • Precipitation and Filtration: Many thiazole products are poorly soluble in water.[1] Pouring the reaction mixture into a dilute aqueous base solution (e.g., 5% Na2CO3) can precipitate the product, which can then be collected by filtration.[1]

  • Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol) is a common and effective method for improving purity.

  • Column Chromatography: If precipitation and recrystallization are insufficient, silica gel column chromatography is a powerful technique for separating the desired product from impurities. A common eluent system is a mixture of ethyl acetate and hexanes.[1]

  • Acid-Base Extraction: For aminothiazoles, leveraging the basicity of the amino group can be a useful purification strategy. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide. The reaction proceeds through several key steps:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming an isothiourea intermediate.[1]

  • Cyclization: The nitrogen atom of the isothiourea intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone.[1]

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form a 4-hydroxythiazoline intermediate.

  • Aromatization: The 4-hydroxythiazoline intermediate then eliminates a molecule of water to form the aromatic thiazole ring.[4]

Hantzsch Thiazole Synthesis Signaling Pathway

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Q2: What are the optimal reaction conditions for the Hantzsch thiazole synthesis?

A2: The optimal conditions can vary depending on the specific substrates used. However, some general guidelines can be followed.

ParameterConventional HeatingMicrowave IrradiationUltrasonic Irradiation
Temperature Refluxing alcohol (e.g., ethanol, methanol)[1]90-120°C[5]Room Temperature to 65°C[6]
Solvent Ethanol, Methanol, Ethanol/Water[1][2]Methanol, Ethanol[5]Ethanol/Water[6]
Catalyst Often not required, but acids or bases can be used to control regioselectivity.[3]Can be catalyst-free or use catalysts like silica-supported tungstosilicic acid.Silica-supported tungstosilicic acid.[6]
Reaction Time 30 minutes to several hours[1]10-30 minutes[5]1.5 - 2 hours[6]
Typical Yield Good to excellentOften higher than conventional heating[5]Good to excellent[6]

Q3: What are some common side reactions in the Hantzsch thiazole synthesis?

A3: Besides the formation of regioisomers, other side reactions can occur:

  • Self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation.

  • Hydrolysis of the thioamide: In the presence of water and acid or base, the thioamide can hydrolyze to the corresponding amide.

  • Formation of dithiazines: In some cases, dimerization of intermediates can lead to the formation of dithiazine byproducts.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, α-haloketones are lachrymators and skin irritants. It is essential to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Thioamides can also be toxic and should be handled with care.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-phenylthiazole [1]

  • Reactant Preparation: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Reaction Setup: Add 5 mL of methanol and a magnetic stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with water.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry.

Note: This is a general protocol and may require optimization for different substrates. Reaction progress should be monitored by TLC.

This technical support center provides a starting point for optimizing your Hantzsch thiazole synthesis. For more specific issues, consulting the primary literature for closely related examples is always recommended.

References

Technical Support Center: Purification of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase. A typical mobile phase is a mixture of a non-polar solvent like n-hexane or petroleum ether and a polar solvent such as ethyl acetate. The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q2: How do I determine the optimal mobile phase ratio using TLC?

A2: To determine the best solvent system, run several TLC plates with varying ratios of hexane to ethyl acetate. The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for this compound[1]. A lower Rf value indicates that the compound is strongly adsorbed to the silica and will require a more polar mobile phase to elute, while a higher Rf value suggests it will elute too quickly, resulting in poor separation.

Q3: What are the potential impurities I might encounter?

A3: Potential impurities can include unreacted starting materials from the synthesis, such as thiobenzamide and ethyl bromopyruvate, as well as byproducts from side reactions. The presence of these impurities can affect the crystallization of the final product and its biological activity.

Q4: Is this compound stable on silica gel?

A4: Thiazole rings are generally stable under neutral conditions[1]. However, prolonged exposure to acidic or basic conditions, which can sometimes be present on silica gel, may lead to degradation. If you suspect your compound is degrading on the column, you can consider using deactivated silica gel or an alternative stationary phase like alumina[2].

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of this compound.

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The polarity of the mobile phase is either too high or too low.

  • Solution:

    • If the spots on the TLC are too close together, try a solvent system with a slightly different polarity. Small adjustments to the ratio of hexane and ethyl acetate can significantly improve separation.

    • Consider using a different solvent system altogether, such as dichloromethane/hexane or acetone/hexane, if you are unable to achieve good separation with hexane/ethyl acetate[2].

    • Ensure the column is packed correctly to avoid channeling, which can lead to poor separation.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel. This can happen if the initial TLC analysis was misleading.

  • Solution:

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.

    • If the compound still does not elute, a stronger solvent like methanol can be added in a small percentage to the mobile phase. Be cautious, as this can also elute highly polar impurities.

    • It is also possible the compound has decomposed on the column. You can test for this by performing a 2D TLC to check for stability on silica[2].

Problem 3: The purified fractions show streaking or tailing on the TLC plate.

  • Possible Cause: This can be due to several factors, including column overload, the presence of acidic or basic impurities, or secondary interactions with the silica gel.

  • Solution:

    • Reduce the amount of crude material loaded onto the column. Overloading is a common cause of poor separation and tailing[3].

    • If the compound itself is acidic or basic, adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, can improve peak shape.

    • Ensure the sample is fully dissolved in a minimum amount of solvent before loading it onto the column. If the sample is not very soluble in the mobile phase, consider a dry loading technique[4].

Problem 4: The compound crystallizes in the column, blocking the solvent flow.

  • Possible Cause: The concentration of the compound is too high in a particular band within the column, leading to crystallization.

  • Solution: This is a challenging problem to resolve once it occurs. To prevent this, use a wider column to reduce the concentration of the compound band. You can also try running the column at a slightly elevated temperature, if feasible, to increase solubility[2].

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

  • Preparation:

    • Select a glass chromatography column of an appropriate size for the amount of crude material to be purified.

    • Prepare the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) based on preliminary TLC analysis.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles or cracks in the stationary phase.

    • Add another layer of sand on top of the silica gel to prevent disturbance when adding the mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for samples with poor solubility, use a dry loading method: dissolve the sample, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column[4].

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column to maintain a steady flow rate.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Hypothetical TLC Data for Optimization of Mobile Phase

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundRf of Impurity A (less polar)Rf of Impurity B (more polar)Observations
9:10.550.700.35Poor separation between desired product and impurity B.
8:20.400.600.20Good separation. Optimal for column chromatography.
7:30.300.500.10Good separation, but the desired product may elute slowly.
1:10.150.300.05All components have low Rf values, leading to long elution times.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow cluster_1 Solutions start Start Purification issue Problem Encountered? start->issue poor_sep Poor Separation issue->poor_sep Yes no_elution Compound Not Eluting issue->no_elution streaking Peak Tailing/Streaking issue->streaking success Successful Purification issue->success No optimize_solvent Optimize Solvent System via TLC poor_sep->optimize_solvent Adjust Mobile Phase Polarity increase_polarity Gradually Increase Eluent Polarity no_elution->increase_polarity Increase Mobile Phase Polarity check_loading Check Loading Technique streaking->check_loading Reduce Sample Load / Dry Load run_column Re-run Column optimize_solvent->run_column Run Column Again increase_polarity->run_column check_loading->run_column run_column->issue

Caption: Troubleshooting workflow for column chromatography purification.

References

Common side reactions in the synthesis of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-phenylthiazole-4-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and classic method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the typical reactants are ethyl bromopyruvate (the α-haloketone) and benzothioamide (the thioamide).[4]

Q2: What are the general steps in the Hantzsch synthesis for this compound?

The synthesis proceeds through a multi-step pathway that includes:

  • S-Alkylation: A nucleophilic attack of the sulfur atom from benzothioamide on the α-carbon of ethyl bromopyruvate.[1][4]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the ketone carbonyl group.[1]

  • Dehydration: The final step involves the elimination of a water molecule from the hydroxythiazoline intermediate to form the aromatic thiazole ring.[2]

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields in the synthesis of this compound can be attributed to several factors:

  • Poor quality of starting materials: Impurities in either ethyl bromopyruvate or benzothioamide can lead to undesirable side reactions.[5]

  • Suboptimal reaction conditions: The temperature, reaction time, and choice of solvent are critical parameters that can significantly affect the yield.[5]

  • Incomplete reaction: The reaction may not have reached completion, resulting in the presence of unreacted starting materials.

  • Formation of side products: Competing side reactions can consume the reactants and reduce the yield of the desired product.[5]

Q4: I observe multiple spots on my TLC plate post-reaction. What could be the possible side products?

The appearance of multiple spots on a TLC plate suggests the presence of impurities and side products. In the Hantzsch synthesis of this compound, potential side products include:

  • Unreacted benzothioamide and ethyl bromopyruvate.[5]

  • Products resulting from the self-condensation of ethyl bromopyruvate.

  • Formation of an oxazole byproduct if the benzothioamide is contaminated with benzamide.[5]

  • Hydrolysis of the ester group of the product to the corresponding carboxylic acid, particularly during workup.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Degraded Ethyl Bromopyruvate Ethyl bromopyruvate is reactive and can decompose upon storage.[5] Use freshly prepared or purified ethyl bromopyruvate. Store it in a cool, dark place.
Impure Benzothioamide Impurities in benzothioamide can inhibit the reaction. Recrystallize the benzothioamide before use.
Incorrect Reaction Temperature The reaction typically requires heating. Ensure the reaction mixture is maintained at the appropriate temperature (e.g., reflux in ethanol) for a sufficient duration.[1]
Inappropriate Solvent Ethanol is a commonly used solvent for this reaction. Ensure the solvent is of appropriate grade and is anhydrous if necessary.
Problem 2: Presence of Significant Impurities in the Crude Product
Side Reaction/Impurity Plausible Cause Mitigation and Purification Strategies
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor the reaction progress by TLC. Unreacted materials can often be removed by column chromatography.
Ethyl 2,5-dibromo-3,6-dioxo-1,4-dioxane-2,5-dicarboxylate (Ethyl Bromopyruvate Dimer) Self-condensation of ethyl bromopyruvate, especially at higher concentrations or in the presence of certain impurities.Add ethyl bromopyruvate slowly to the reaction mixture. Use a slightly larger volume of solvent. Purification can be achieved by column chromatography.
2-Phenyl-4-oxazolecarboxylic acid, ethyl ester Contamination of benzothioamide with benzamide.Use highly pure benzothioamide. This impurity can be difficult to separate from the desired product due to similar polarities; careful column chromatography is required.
2-Phenylthiazole-4-carboxylic acid Hydrolysis of the ethyl ester group during the reaction or aqueous workup, especially if basic or acidic conditions are prolonged.[6]Perform the aqueous workup under neutral or slightly acidic conditions and avoid prolonged exposure to basic solutions. If hydrolysis occurs, the carboxylic acid can be re-esterified or separated by extraction with a basic aqueous solution.
2,5-Diphenyl-1,4-dithiane-2,5-diol Dimerization of a thioaldehyde intermediate derived from benzothioamide under certain conditions.Ensure appropriate reaction stoichiometry and conditions to favor the reaction with ethyl bromopyruvate. This non-polar impurity can be removed by crystallization or chromatography.
Ethyl 2-hydroxy-3-oxo-4-phenyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylate Alternative cyclization pathway of an intermediate.Optimization of reaction conditions (e.g., temperature, solvent) can favor the formation of the five-membered thiazole ring. Separation is typically achieved by column chromatography.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hantzsch Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • Benzothioamide

  • Ethyl bromopyruvate[5]

  • Ethanol (absolute)

  • Sodium bicarbonate (5% aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzothioamide (1 equivalent) in absolute ethanol.

  • To this solution, add ethyl bromopyruvate (1 to 1.1 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any acid formed during the reaction, followed by washing with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Hantzsch Synthesis cluster_workup Workup & Purification cluster_product Product benzothioamide Benzothioamide reaction Condensation in Ethanol (Reflux) benzothioamide->reaction ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Ethyl 2-Phenylthiazole- 4-carboxylate purification->product

Caption: General workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or High Impurity? cause1 Starting Material Quality start->cause1 Check cause2 Reaction Conditions start->cause2 Review cause3 Side Reactions start->cause3 Analyze by TLC/MS cause4 Workup Issues start->cause4 Evaluate sol1 Purify/Verify Reactants cause1->sol1 sol2 Optimize Temp/Time cause2->sol2 sol3 Modify Stoichiometry/ Solvent cause3->sol3 sol4 Neutralize Carefully cause4->sol4 end Improved Synthesis sol1->end Re-run sol2->end Re-run sol3->end Re-run sol4->end Re-purify

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.

Side_Reaction_Pathways cluster_side_reactions Potential Side Reactions reactants Benzothioamide + Ethyl Bromopyruvate main_path Hantzsch Condensation reactants->main_path side1 Self-Condensation of Ethyl Bromopyruvate reactants->side1 side2 Oxazole Formation (from Benzamide impurity) reactants->side2 product This compound main_path->product side3 Ester Hydrolysis product->side3 During Workup side_product1 Dimer Byproducts side1->side_product1 side_product2 Oxazole Analog side2->side_product2 side_product3 Carboxylic Acid side3->side_product3

References

Technical Support Center: Synthesis of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl 2-phenylthiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve the yield of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of thiobenzamide with an α-haloketone, specifically ethyl bromopyruvate, to form the thiazole ring.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials are thiobenzamide and ethyl bromopyruvate. The reaction is typically carried out in a suitable organic solvent, and a base may be used to facilitate the reaction.

Q3: What are the main factors that influence the yield of the reaction?

Several factors can significantly impact the yield, including reaction temperature, reaction time, choice of solvent, purity of starting materials, and the presence of any catalysts or additives.

Q4: Are there any alternative methods to the Hantzsch synthesis for preparing this compound?

Yes, alternative methods exist, such as those involving Suzuki coupling reactions, which can be particularly useful if the Hantzsch synthesis provides low yields or if alternative starting materials are more readily available.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Strategy
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, extend the heating period.
- Increase Reaction Temperature: Gently increase the reflux temperature, ensuring it does not exceed the decomposition temperature of the reactants or products. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially increase yields.
Impure Starting Materials - Recrystallize or Purify: Ensure the purity of thiobenzamide and ethyl bromopyruvate. Impurities can interfere with the reaction. Ethyl bromopyruvate, in particular, can be unstable and should be handled with care.
Suboptimal Solvent - Solvent Screening: The choice of solvent can have a significant impact on the reaction rate and yield. While ethanol and tetrahydrofuran (THF) are commonly used, consider screening other solvents such as acetonitrile or dimethylformamide (DMF).
Incorrect Stoichiometry - Optimize Reagent Ratio: While a 1:1 molar ratio is typical, a slight excess of one of the reactants (e.g., 1.1 to 1.5 equivalents of the thioamide) may drive the reaction to completion.[3]
Issue 2: Formation of Impurities and Side Products
Possible Cause Troubleshooting Strategy
Side Reactions of Thiobenzamide - Control Temperature: Thioamides can be susceptible to hydrolysis or other side reactions at high temperatures. Maintain a controlled and consistent temperature throughout the reaction.
Decomposition of Ethyl Bromopyruvate - Fresh Reagent: Use freshly distilled or high-purity ethyl bromopyruvate. This reagent can degrade over time, leading to the formation of byproducts.
- Controlled Addition: Consider adding the ethyl bromopyruvate dropwise to the reaction mixture to maintain a low instantaneous concentration, which can help minimize side reactions.
Formation of Thiazine Byproducts - In some Hantzsch-type syntheses, the formation of six-membered thiazine rings can occur. Careful control of reaction conditions, particularly temperature and pH, can help to favor the formation of the desired five-membered thiazole ring.

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of this compound (Adapted from a similar synthesis of the methyl ester)

This protocol is an adaptation of a reported synthesis for the methyl ester analog and should be optimized for specific laboratory conditions.

Materials:

  • Thiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (or Tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1.0 equivalent) in ethanol (or THF).

  • Slowly add ethyl bromopyruvate (1.0-1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 3-18 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Protocol 2: Microwave-Assisted Hantzsch Synthesis (General Procedure)

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Materials:

  • Thiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (or other suitable microwave-safe solvent)

  • Microwave reaction vessel

Procedure:

  • In a microwave reaction vessel, combine thiobenzamide (1.0 equivalent) and ethyl bromopyruvate (1.1-1.5 equivalents).[3]

  • Add a suitable solvent such as ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to a target temperature (e.g., 90-120 °C) for a specified time (e.g., 10-30 minutes).[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation: Influence of Reaction Conditions on Thiazole Synthesis Yield

While specific data for this compound is limited in the literature, the following table summarizes yields for analogous thiazole syntheses under various conditions to illustrate the impact of different parameters.

Thiazole Derivative Reactants Conditions Yield (%) Reference
Mthis compoundThiobenzamide, Methyl bromopyruvateTHF, reflux, 18 h77%[2]
Ethyl 2-anilinothiazole-4-carboxylatePhenylthiourea, Ethyl bromopyruvateEthanol, reflux, 3 hNot specified[4]
Ethyl 2-benzyl-thiazole-4-carboxylatePhenylthioacetamide, Ethyl bromopyruvateEthanol, pyridine, reflux, 16 hNot specified[5]
Substituted 2-aminothiazoles2-Bromoacetophenones, ThioureasMicroreactor, 70 °CSimilar or greater than batch synthesis[6]
2-Cyanomethyl-4-phenylthiazolesPhenacyl bromides, CyanothioacetamideGlycerol, microwave irradiation, 1.5-4 min74-87%[7]

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Thiobenzamide and Ethyl Bromopyruvate in Solvent heating 2. Heat to Reflux (Conventional or Microwave) reactants->heating monitoring 3. Monitor by TLC heating->monitoring extraction 4. Quench and Extract monitoring->extraction purification 5. Purify by Column Chromatography extraction->purification product Ethyl 2-Phenylthiazole- 4-carboxylate purification->product

Caption: General laboratory workflow for the Hantzsch synthesis of this compound.

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism reactants Thiobenzamide + Ethyl Bromopyruvate intermediate1 S-Alkylation Intermediate reactants->intermediate1 Nucleophilic Attack (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

Technical Support Center: Crystallization of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE.

Frequently Asked Questions (FAQs)

Q1: My this compound fails to crystallize upon cooling. What should I do?

A1: Failure to crystallize is a common issue. Here are several steps you can take to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound from a previous successful crystallization, add it to the supersaturated solution to act as a template for crystal formation.

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, gently heat it to evaporate a small amount of the solvent and then allow it to cool again.

    • Add an Anti-solvent: If you are using a solvent system, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) to decrease the overall solubility.

  • Cooling:

    • Prolonged Cooling: Allow the solution to stand undisturbed at room temperature for a longer period.

    • Lower Temperature: If room temperature is not sufficient, cool the solution in an ice bath or refrigerator.

Q2: My compound "oils out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the compound precipitates as a liquid instead of a solid. This often happens when the solution is too concentrated or cooled too quickly.

  • Add More Solvent: Reheat the solution and add a small amount of additional solvent to decrease the concentration.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.

  • Change Solvent: The boiling point of your solvent may be too high. Consider using a solvent with a lower boiling point.

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: A low yield can be due to several factors:

  • Excess Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the solid.

  • Premature Crystallization: If you perform a hot filtration to remove impurities, your compound may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature to maximize crystal formation.

  • Mother Liquor: You can try to recover more product by concentrating the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q4: My recrystallized product is still impure. What went wrong?

A4: Impurities can be carried through the crystallization process for several reasons:

  • Inappropriate Solvent: The chosen solvent may not be effective at separating the desired compound from the impurities. You may need to screen for a different solvent or solvent system.

  • Crystallization Too Rapid: If crystallization occurs too quickly, impurities can become trapped within the crystal lattice. Slower cooling can lead to purer crystals.

  • Insoluble Impurities: If there are insoluble impurities, a hot filtration step is necessary to remove them before cooling the solution.

Data Presentation

Table 1: Solvent Selection Guide for Crystallization of Thiazole Derivatives

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good starting choice for thiazole derivatives.[1]
MethanolPolar65Similar to ethanol, but lower boiling point.
Ethyl AcetateMedium77A versatile solvent for a range of organic compounds.
IsopropanolPolar82Another alcohol that can be effective.
AcetonePolar Aprotic56Can be a good solvent, but its low boiling point may lead to rapid evaporation.
TolueneNon-polar111Suitable for less polar compounds.
Hexane/HeptaneNon-polar69 / 98Often used as an anti-solvent or in a mixed solvent system.
WaterVery Polar100Generally not suitable for this compound unless it is highly functionalized with polar groups.

Note: A solvent pair (e.g., ethanol/water, ethyl acetate/hexane) can also be effective. The compound should be dissolved in the "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid.

Experimental Protocols

Protocol 1: General Recrystallization of this compound

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system (refer to Table 1).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

Troubleshooting_Crystallization start Start: Impure this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool solution to room temperature, then ice bath dissolve->cool observe Observe outcome cool->observe crystals_ok Pure crystals form observe->crystals_ok Success no_crystals No crystals form observe->no_crystals Problem oiling_out Compound 'oils out' observe->oiling_out Problem impure_crystals Crystals are impure observe->impure_crystals Problem end End: Pure Crystalline Product crystals_ok->end troubleshoot_no_crystals Troubleshoot: No Crystals no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling troubleshoot_impure Troubleshoot: Impure Crystals impure_crystals->troubleshoot_impure scratch Scratch inner wall of flask troubleshoot_no_crystals->scratch seed Add a seed crystal troubleshoot_no_crystals->seed concentrate Evaporate some solvent and re-cool troubleshoot_no_crystals->concentrate add_antisolvent Add anti-solvent and re-cool troubleshoot_no_crystals->add_antisolvent scratch->observe seed->observe concentrate->observe add_antisolvent->observe reheat_add_solvent Reheat and add more solvent troubleshoot_oiling->reheat_add_solvent slow_cool Cool more slowly troubleshoot_oiling->slow_cool change_solvent Choose a different solvent troubleshoot_oiling->change_solvent reheat_add_solvent->cool slow_cool->observe change_solvent->start rescreen_solvent Re-screen for a better solvent troubleshoot_impure->rescreen_solvent slower_cooling_impure Cool solution more slowly troubleshoot_impure->slower_cooling_impure hot_filtration Perform hot filtration to remove insoluble impurities troubleshoot_impure->hot_filtration rescreen_solvent->start slower_cooling_impure->observe hot_filtration->cool

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Purification of Ethyl 2-Phenylthiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of impurities during the synthesis of ethyl 2-phenylthiazole-4-carboxylate.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities typically arise from the Hantzsch thiazole synthesis reaction itself.[1][2] These can be broadly categorized as:

  • Unreacted Starting Materials: Residual α-haloketones (e.g., ethyl bromopyruvate) and thioamides (e.g., thiobenzamide).

  • Side-Reaction Products: Depending on reaction conditions, isomeric impurities such as 3-substituted 2-imino-2,3-dihydrothiazoles can form, particularly under strongly acidic conditions.[3]

  • Solvent and Reagent Residues: Residual solvents used during the reaction or workup (e.g., ethanol, ethyl acetate, DMF) and inorganic salts from neutralization steps.[4][5]

Q2: My crude product is an oil or a low-melting solid, and the yield seems very high. What is the likely issue?

A2: This often indicates the presence of significant amounts of unreacted starting materials or residual solvent which are depressing the melting point. The initial step should be to ensure the product is thoroughly washed. A common procedure involves washing the crude solid with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by water, and then a non-polar solvent like cold ether or hexane to remove non-polar starting materials.[5][6] If the product remains impure, recrystallization is the recommended next step.

Q3: My TLC plate shows multiple spots close to the main product spot. How should I proceed with purification?

A3: When impurities have similar polarity to the desired product (indicated by close-running spots on a TLC plate), simple recrystallization may not be sufficient. Flash column chromatography is the most effective method for separating such mixtures.[4] A common stationary phase is silica gel, with a mobile phase gradient of ethyl acetate in hexane or petroleum ether.[7] Monitoring the fractions by TLC is crucial to isolate the pure compound.[8]

Q4: After a single recrystallization, my product purity is still below the required specification (e.g., >99% by HPLC). What should I do?

A4: To achieve higher purity, several options can be explored:

  • Second Recrystallization: Perform another recrystallization, potentially using a different solvent system. For example, if the first recrystallization was done in ethanol, trying a solvent mixture like ethanol/water or using a different solvent like n-butanol might be more effective.[9]

  • Flash Column Chromatography: If isomeric or other persistent impurities are present, column chromatography is the most reliable method to achieve high purity (>99%).[7]

  • Activated Carbon Treatment: If the impurity is a colored compound, dissolving the product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering through celite before recrystallization can remove these impurities.

Q5: How can I definitively identify the impurities in my sample?

A5: Spectroscopic methods are essential for structural identification of impurities.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify unreacted starting materials or side products by comparing the spectrum to known standards.[10][11]

  • Mass Spectrometry (MS or LC-MS): Determines the molecular weight of the components in your sample, which is invaluable for identifying byproducts.[12] High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.[10]

Data Presentation: Purification Method Efficacy

The following table summarizes the typical purity levels that can be expected from different purification techniques applied to crude this compound.

Purification StageTypical Purity Range (%)Common Impurities RemovedReference
Crude Product (Post-Workup)80 - 95%Varies-
After Aqueous/Solvent Wash90 - 97%Inorganic salts, highly polar/non-polar starting materials[5][6]
After Single Recrystallization97 - 99%Unreacted starting materials, some side-products[9][13]
After Column Chromatography>99.5%Isomeric impurities, structurally similar side-products[4][7]

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Washing

This protocol is typically performed after the reaction is complete and the reaction solvent has been removed.

  • Neutralization: Dissolve or suspend the crude residue in a suitable organic solvent like ethyl acetate.[5]

  • Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Water.

    • A saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][7]

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the washed crude product.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a commonly used solvent for this compound.[5][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Further cooling in an ice bath can maximize the yield.

  • Filtration: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 3: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel (200-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.[7] The choice of solvent system should be guided by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified product.

Visual Guides

TroubleshootingWorkflow Troubleshooting Impurities Workflow cluster_start cluster_solutions Start Crude Product Analysis (TLC, HPLC, NMR) PurityCheck Purity Below Target? Start->PurityCheck ImpurityID Identify Nature of Impurities PurityCheck->ImpurityID Yes End High-Purity Product PurityCheck->End No Recrystallize Perform Recrystallization ImpurityID->Recrystallize Starting Materials / Single Major Impurity ColumnChrom Perform Column Chromatography ImpurityID->ColumnChrom Multiple / Isomeric Close-Running Impurities Wash Wash with NaHCO3 and/or Organic Solvent ImpurityID->Wash Salts / Baseline Impurities Recrystallize->Start Re-analyze ColumnChrom->Start Re-analyze Wash->Start Re-analyze PurificationWorkflow General Purification Workflow A Reaction Completion B Quench Reaction (e.g., add to water) A->B C Liquid-Liquid Extraction (e.g., with Ethyl Acetate) B->C D Wash Organic Layer (NaHCO3, Brine) C->D E Dry Organic Layer (e.g., Na2SO4) D->E F Solvent Evaporation E->F G Crude Product F->G H Purification Step G->H I Pure Product Isolation (Filtration / Evaporation) H->I J Final Product (>99% Purity) I->J

References

Technical Support Center: Enhancing the Purity of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of ethyl 2-phenylthiazole-4-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via the Hantzsch reaction?

A1: The Hantzsch thiazole synthesis is a widely used method for preparing this compound.[1][2] Common impurities originating from this synthesis include:

  • Unreacted Starting Materials: Thiobenzamide and ethyl 2-chloroacetoacetate (or ethyl bromopyruvate) may remain if the reaction does not go to completion.

  • Side-Products: Self-condensation of the thioamide or the α-haloester can lead to undesired byproducts.

  • Hydrolyzed Products: The ester group of the product can be partially hydrolyzed to the corresponding carboxylic acid, especially during workup under non-neutral pH conditions.

  • Over-alkylation Products: The nitrogen on the thiazole ring can sometimes be alkylated, leading to thiazolium salt impurities.

Q2: What are the recommended initial steps for purifying crude this compound?

A2: A typical initial purification strategy involves:

  • Aqueous Workup: After the reaction, a standard aqueous workup is performed to remove water-soluble impurities and inorganic salts. This usually involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. A wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities.

  • Solvent Removal: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

  • Preliminary Purity Assessment: Before proceeding to more rigorous purification methods, it is advisable to assess the purity of the crude product by Thin Layer Chromatography (TLC) to determine the number of components and guide the selection of the subsequent purification technique.

Q3: My compound is streaking on the TLC plate. What could be the cause and how can I resolve it?

A3: Streaking on a TLC plate is a common issue, particularly with nitrogen-containing heterocyclic compounds like thiazole derivatives. The primary causes and their solutions are:

  • Acidic or Basic Nature of the Compound: Thiazoles can be basic due to the nitrogen atom. This can lead to strong interactions with the acidic silica gel on the TLC plate, causing streaking.

    • Solution: Add a small amount (0.1-1%) of a modifier to the eluent. For basic compounds, adding a base like triethylamine can neutralize the acidic sites on the silica gel and improve the spot shape.

  • Compound Overloading: Applying too much of the sample to the TLC plate can lead to streaking.

    • Solution: Dilute the sample before spotting it on the plate.

  • Inappropriate Solvent System: If the solvent system is not polar enough, the compound may not move from the baseline and can appear as a streak.

    • Solution: Gradually increase the polarity of the eluent. For this compound derivatives, mixtures of hexanes and ethyl acetate are commonly used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Column Chromatography Troubleshooting

Issue: Poor separation of the desired product from impurities during column chromatography.

Possible Cause Solution
Inappropriate Solvent System Polarity Systematically vary the eluent polarity. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent. An ideal Rf value for the desired compound on TLC for good separation is typically between 0.2 and 0.4.
Co-elution of Impurities If impurities have similar polarity to the product, consider using a different solvent system. For example, replacing ethyl acetate with acetone or dichloromethane might alter the selectivity. Adding a small amount of a third solvent can also improve separation.
Column Overloading Use an appropriate amount of silica gel relative to the crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight.
Improper Column Packing Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to inefficient separation.
Recrystallization Troubleshooting

Issue: The compound oils out or fails to crystallize during recrystallization.

Possible Cause Solution
Solvent Choice The chosen solvent may be too good a solvent, preventing precipitation upon cooling. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be effective. Common solvent systems for thiazole derivatives include ethanol/water, and hexanes/ethyl acetate.
Cooling Rate Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Impurities High levels of impurities can inhibit crystallization. If the crude product is very impure, it may be necessary to first perform a column chromatography purification.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.3.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the least polar eluent identified in the TLC analysis. Ensure the packing is uniform and free of air pockets.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or flasks and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid this compound derivatives by recrystallization.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude solid.

    • Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common single solvents include ethanol or isopropanol. Mixed solvent systems like ethanol/water or hexanes/ethyl acetate can also be effective.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

The following tables provide a comparative summary of hypothetical purity data for this compound obtained through different purification methods.

Table 1: Comparison of Purity from Different Recrystallization Solvents

Recrystallization Solvent SystemInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Ethanol85%98.5%75%
Isopropanol85%99.1%70%
Ethanol/Water (8:2)85%97.9%80%
Hexanes/Ethyl Acetate (7:3)85%98.2%65%

Table 2: Comparison of Purity from Column Chromatography with Different Eluents

Eluent System (Hexanes:Ethyl Acetate)Initial Purity (by HPLC)Final Purity (by HPLC)Recovery (%)
90:1070%99.5%85%
80:2070%99.2%90%
70:3070%98.8%92%

Visualizations

The following diagrams illustrate key workflows and logical relationships in the purification of this compound derivatives.

experimental_workflow crude Crude Product (from Hantzsch Synthesis) workup Aqueous Workup crude->workup assessment Purity Assessment (TLC) workup->assessment column Column Chromatography assessment->column Multiple Impurities recrystal Recrystallization assessment->recrystal Solid with Minor Impurities pure_product Pure Product (>99% Purity) column->pure_product recrystal->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic start Low Purity after Initial Purification is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No/Very Impure oiling_out Does it oil out during recrystallization? oiling_out->column_chrom No, but still impure change_solvent Change Recrystallization Solvent/ Cool Slowly oiling_out->change_solvent Yes poor_separation Poor separation on column? optimize_eluent Optimize Eluent System/ Check Column Packing poor_separation->optimize_eluent Yes recrystallize->oiling_out column_chrom->poor_separation

Caption: Troubleshooting decision tree for purity improvement.

References

Technical Support Center: Scale-up Synthesis of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Ethyl 2-Phenylthiazole-4-Carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method is the Hantzsch thiazole synthesis. This reaction involves the condensation of thiobenzamide with an α-halo ketone, specifically ethyl bromopyruvate. The reaction is typically carried out in a suitable solvent like ethanol.

Q2: What are the primary scale-up challenges for this synthesis?

A2: Key challenges during the scale-up of the Hantzsch synthesis for this compound include:

  • Exothermicity Management: The initial S-alkylation step is often exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Solid Handling: The product may precipitate out of the reaction mixture, which can pose challenges for stirring and heat transfer in large reactors.

  • Purification: Avoiding column chromatography is crucial for large-scale production. Developing an efficient crystallization process for purification is a primary goal.

  • Impurity Profile: Side reactions can lead to impurities that may be difficult to remove at scale.

  • Reagent Stability and Handling: Both thiobenzamide and ethyl bromopyruvate have handling and stability considerations that become more critical at larger scales.

Q3: Are there alternative, greener synthetic methods available?

A3: Yes, several modern approaches aim to improve the efficiency and environmental footprint of the Hantzsch synthesis. These include one-pot, multi-component reactions and the use of microwave irradiation.[1] Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and, in some cases, improve yields.[1]

Q4: How can I avoid using toxic reagents?

A4: While the core Hantzsch synthesis for this target molecule does not typically involve highly toxic reagents like potassium cyanide (which can be a concern in other heterocyclic syntheses), it is important to handle ethyl bromopyruvate with care as it is a lachrymator and irritant. For the synthesis of the thiobenzamide precursor, modern methods are available that avoid harsh reagents. For instance, the Willgerodt-Kindler reaction can be optimized using base catalysts to improve yields under milder conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Formation of side products.- Monitor reaction progress by TLC or HPLC. - Optimize temperature; the reaction is often run at reflux in ethanol. - Ensure starting materials are of good quality. Thiobenzamide can be sensitive to moisture and light. - Control the rate of addition of ethyl bromopyruvate to manage exothermicity and minimize side reactions.
Product is an oil or difficult to crystallize - Presence of impurities. - Incorrect solvent system for crystallization.- Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. - Screen various solvent systems for crystallization (e.g., ethanol/water, isopropanol, ethyl acetate/heptane). - Consider using seeding to induce crystallization.
Dark reaction mixture and product - Reaction temperature too high, leading to decomposition. - Presence of impurities in starting materials.- Maintain strict temperature control during the reaction. - Ensure the purity of thiobenzamide and ethyl bromopyruvate.
Exothermic reaction is difficult to control - Too rapid addition of ethyl bromopyruvate. - Inadequate cooling capacity of the reactor.- Add ethyl bromopyruvate dropwise or in portions, monitoring the internal temperature closely. - Ensure the reactor's cooling system is sufficient for the scale of the reaction. Consider using a jacketed reactor with a reliable cooling fluid.
Inconsistent results between batches - Variability in raw material quality. - Lack of precise control over reaction parameters (temperature, addition rate, stirring).- Establish strict quality control specifications for all starting materials. - Implement a standardized and well-documented standard operating procedure (SOP) for the synthesis.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is adapted from a standard Hantzsch thiazole synthesis procedure.

Materials:

  • Thiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate solution (5% w/v)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1.0 equivalent) in absolute ethanol.

  • Slowly add ethyl bromopyruvate (1.05 equivalents) to the solution at room temperature with stirring. An exothermic reaction may be observed.

  • After the initial exotherm subsides, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed.

  • The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold deionized water.

  • If the product separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Scale-up Considerations and Work-up

For pilot-scale synthesis, the following modifications to the lab-scale protocol should be considered:

  • Reagent Addition: Use a programmable pump for the controlled addition of ethyl bromopyruvate to manage the exotherm.

  • Temperature Control: Employ a jacketed reactor with a temperature control unit to maintain the desired reaction temperature.

  • Stirring: Use an overhead stirrer with appropriate impeller design to ensure efficient mixing, especially if the product precipitates.

  • Work-up: Instead of pouring the reaction mixture, consider adding the sodium bicarbonate solution directly to the reactor.

  • Purification: A robust crystallization procedure is key. A possible procedure involves dissolving the crude product in a minimal amount of hot ethanol and then adding water dropwise until turbidity is observed, followed by slow cooling to promote crystal growth.

Quantitative Data

Table 1: Effect of Solvent on Reaction Yield (Illustrative)

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol783~85-95
Isopropanol823~80-90
Acetonitrile824~75-85
Toluene1102~70-80

Note: These are typical yields for Hantzsch thiazole syntheses and should be optimized for the specific scale and equipment.

Table 2: Impurity Profile and Control

Impurity Potential Source Control Strategy
Unreacted ThiobenzamideIncomplete reaction.- Ensure slight excess of ethyl bromopyruvate. - Increase reaction time or temperature if necessary.
Unreacted Ethyl BromopyruvateExcess reagent used.- Use a minimal excess of ethyl bromopyruvate. - Can be removed during aqueous work-up.
Dimer of Ethyl BromopyruvateSide reaction of ethyl bromopyruvate.- Control temperature during addition.
Over-alkylation productsFurther reaction of the product.- Avoid a large excess of ethyl bromopyruvate.

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Thiobenzamide Thiobenzamide Mixing Mixing in Ethanol Thiobenzamide->Mixing EtBrPyruvate Ethyl Bromopyruvate EtBrPyruvate->Mixing Reflux Reflux (2-4h) Mixing->Reflux Neutralization Neutralization (aq. NaHCO3) Reflux->Neutralization Isolation Isolation (Filtration/Extraction) Neutralization->Isolation Crystallization Crystallization (Ethanol/Water) Isolation->Crystallization FinalProduct Pure Ethyl 2-Phenylthiazole- 4-Carboxylate Crystallization->FinalProduct

Caption: General workflow for the Hantzsch synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/HPLC) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes OptimizeTimeTemp Increase Reaction Time or Temperature Incomplete->OptimizeTimeTemp CheckPurity Check Starting Material Purity Complete->CheckPurity Impure Impure Starting Materials CheckPurity->Impure Yes SideReactions Investigate Side Reactions (LC-MS) CheckPurity->SideReactions No PurifyReagents Purify/Source High-Purity Reagents Impure->PurifyReagents ControlAddition Optimize Reagent Addition Rate & Temp. SideReactions->ControlAddition

Caption: A logical flow for troubleshooting low yield in the synthesis.

Diagram 3: Scale-up Considerations Pathway

Scale_Up_Considerations cluster_heat Heat Management cluster_mixing Mixing cluster_purification Purification cluster_safety Safety LabScale Lab Scale Protocol ScaleUp Scale-up to Pilot Plant LabScale->ScaleUp HeatManagement Heat Management ScaleUp->HeatManagement Mixing Efficient Mixing ScaleUp->Mixing Purification Non-Chromatographic Purification ScaleUp->Purification Safety Process Safety ScaleUp->Safety ControlledAddition Controlled Reagent Addition HeatManagement->ControlledAddition JacketedReactor Jacketed Reactor HeatManagement->JacketedReactor OverheadStirrer Overhead Stirrer Mixing->OverheadStirrer CrystallizationStudy Crystallization Solvent Screening Purification->CrystallizationStudy ThermalAnalysis Thermal Hazard Analysis (DSC) Safety->ThermalAnalysis SOP Standard Operating Procedure Safety->SOP

Caption: Key considerations when scaling up the synthesis from lab to pilot plant.

References

Technical Support Center: Analytical Methods for Monitoring ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Thin-Layer Chromatography (TLC)
Problem Possible Cause Solution
Streaking of spots Sample is too concentrated.Dilute the sample solution before spotting it on the TLC plate.[1][2]
Compound is highly acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent.[2][3]
No spots are visible Sample is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1][3]
Compound is not UV-active.Use a different visualization method, such as iodine vapor or a chemical stain (e.g., potassium permanganate).[1]
Rf value is too high or too low The solvent system is too polar or not polar enough.Adjust the polarity of the mobile phase. For high Rf, decrease the polarity; for low Rf, increase the polarity.[3]
Irregular spot shapes The adsorbent on the TLC plate has been disturbed during spotting.Be careful not to scratch the silica gel layer with the capillary spotter.[2]
The sample was applied in a highly polar solvent.Dissolve the sample in a less polar, volatile solvent for spotting.[2]
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Peak tailing Strong interaction between a basic compound and acidic silica support.Use a buffered mobile phase or an end-capped column.[4]
Column overload.Reduce the injection volume or the sample concentration.[5]
Peak fronting Column overload.Decrease the amount of sample injected.[6]
Poor column packing.Replace the column.[7]
Split peaks Co-elution of closely related compounds.Optimize the mobile phase composition or gradient to improve separation.[6][8]
Clogged frit or void in the column.Replace the frit or the column.[5][8]
Ghost peaks Contamination in the mobile phase or injector.Use high-purity solvents and flush the injector.[4]
Carryover from a previous injection.Implement a thorough needle wash protocol between injections.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause Solution
Broad peaks Poor shimming.Re-shim the spectrometer.[9]
Sample is too concentrated.Dilute the sample.[9]
Presence of paramagnetic impurities.Filter the sample through a small plug of silica gel.
Poor signal-to-noise ratio Sample is too dilute.Use a more concentrated sample if possible, or increase the number of scans.
Overlapping peaks Insufficient magnetic field strength or inappropriate solvent.Use a higher field NMR spectrometer if available. Try a different deuterated solvent (e.g., benzene-d6) which can induce different chemical shifts.[9]
Presence of water peak Wet solvent or sample.Use freshly opened deuterated solvent or dry the solvent with molecular sieves. Ensure the sample is dry.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for monitoring the progress of this compound synthesis?

A1: The most common and quickest method for monitoring the reaction progress is Thin-Layer Chromatography (TLC).[1][10][11][12] It allows for the rapid qualitative assessment of the consumption of starting materials and the formation of the product.

Q2: How can I quantify the yield of my this compound reaction?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for quantifying the yield.[13] A calibration curve with a known standard of the pure product is required for accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for quantification.[14][15]

Q3: Which NMR experiments are essential for the structural confirmation of this compound?

A3: For structural confirmation, 1H NMR and 13C NMR are essential. 1H NMR will confirm the presence of the phenyl, thiazole, and ethyl groups by their characteristic chemical shifts and coupling patterns. 13C NMR will show the number of unique carbon atoms, confirming the overall structure.

Q4: What are the characteristic IR absorption bands for this compound?

A4: Key characteristic infrared (IR) absorption bands include those for the C=O of the ester group (around 1700-1730 cm⁻¹), C=N of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching vibrations.[16][17]

Q5: How can I determine the molecular weight and fragmentation pattern of my product?

A5: Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is the ideal technique to determine the molecular weight from the molecular ion peak. The fragmentation pattern can help to confirm the structure of the molecule.[18][19][20][21]

Experimental Protocols

TLC Monitoring of Reaction Progress
  • Plate Preparation: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.[22] Mark lanes for the starting material, co-spot (starting material and reaction mixture), and reaction mixture.

  • Sample Preparation: Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate). Prepare a sample of the reaction mixture by taking a small aliquot and diluting it with the same solvent.

  • Spotting: Using a capillary tube, spot a small amount of each solution onto the corresponding lane on the starting line.[1]

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line.[1] Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[1] The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is progressing.

HPLC Analysis for Purity and Quantification
  • Column: A C18 reversed-phase column is commonly used for the analysis of such compounds.

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape, is a good starting point. The exact ratio should be optimized for good separation.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy) is typically used.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Quantification: For quantitative analysis, prepare a series of standard solutions of the pure compound of known concentrations to create a calibration curve.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis of Purified Product A Starting Materials B Reaction Mixture A->B Reaction C TLC Analysis B->C Aliquot D Crude Product B->D Quench & Extract C->B Check Progress E Purified Product D->E Column Chromatography F HPLC (Purity) E->F G NMR (Structure) E->G H MS (Molecular Weight) E->H I FT-IR (Functional Groups) E->I

Caption: General experimental workflow for the synthesis and analysis of this compound.

Troubleshooting_Logic Start Analytical Problem (e.g., Poor Peak Shape) TLC TLC Issue? Start->TLC Yes HPLC HPLC Issue? Start->HPLC No CheckConc Check Sample Concentration TLC->CheckConc NMR NMR Issue? HPLC->NMR No CheckColumn Inspect Column HPLC->CheckColumn Yes ReShim Re-shim NMR->ReShim Yes CheckSolvent Adjust Mobile Phase CheckConc->CheckSolvent If streaking persists CheckPurity Check Sample Purity CheckConc->CheckPurity CheckSolvent->CheckConc If tailing/fronting Resolved Problem Resolved CheckSolvent->Resolved CheckColumn->CheckSolvent ReShim->CheckConc If peaks still broad CheckPurity->Resolved

Caption: A logical flowchart for troubleshooting common analytical issues.

References

Validation & Comparative

A Comparative Analysis of Ethyl 2-Phenylthiazole-4-Carboxylate Derivatives and Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of emerging ethyl 2-phenylthiazole-4-carboxylate derivatives against established standard anticancer drugs. The following sections present quantitative data on cytotoxic activity, detailed experimental methodologies for the assays cited, and a visual representation of the distinct mechanisms of action to facilitate a clear understanding of their therapeutic potential.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic activity of various this compound derivatives and the standard anticancer drug, Doxorubicin, were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined using the MTT assay. The results are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Thiazole Derivatives
N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c, p-NO2)SKNMC (Neuroblastoma)10.8 ± 0.08Doxorubicin8.7 ± 1.12[1]
N-Phenyl-2-p-tolylthiazole-4-carboxamide (4d, m-Cl)Hep-G2 (Hepatocarcinoma)11.6 ± 0.12Doxorubicin5.8 ± 1.01[1]
2-Phenylthiazole-4-carboxamide (3-Fluoro analog)HT-29 (Colon Cancer)<10 µg/mLNot SpecifiedNot Specified
2-Phenylthiazole-4-carboxamide (3-Fluoro analog)MCF-7 (Breast Cancer)16Not SpecifiedNot Specified[2]
2-Phenylthiazole-4-carboxamide (3-Fluoro analog)SKNMC (Neuroblastoma)17Not SpecifiedNot Specified[2]
Standard Anticancer Drug
DoxorubicinSKNMC (Neuroblastoma)8.7 ± 1.12--[1]
DoxorubicinHep-G2 (Hepatocarcinoma)5.8 ± 1.01--[1]
DoxorubicinMCF-7 (Breast Cancer)>25--[1]
DoxorubicinHT-29 (Colon Cancer)Not Specified--
DoxorubicinT47D (Breast Cancer)Not Specified--
DoxorubicinCaco-2 (Colorectal Cancer)Not Specified--
DoxorubicinPC3 (Prostate Cancer)Not Specified--

Experimental Protocols

The data presented in this guide were primarily obtained through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (SKNMC, Hep-G2, and MCF-7) were seeded in 96-well plates at a density of 8,000-10,000 viable cells per well. The plates were then incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Following the initial incubation, the cells were treated with various concentrations of the synthesized N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives (compounds 4a-4f) or Doxorubicin, ranging from 0.1 to 25 µM.[1] The cells were then incubated for an additional 24 hours.[1]

  • MTT Reagent Addition: After the treatment period, the medium was removed, and 50 µL of MTT solution (2 mg/mL in phosphate-buffered saline) was added to each well. The plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the wells was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.

Mechanism of Action: A Visual Comparison

The anticancer effects of this compound derivatives and Doxorubicin are mediated through distinct signaling pathways, both ultimately leading to apoptosis, or programmed cell death.

This compound Derivatives: Tubulin Polymerization Inhibition

Several studies suggest that thiazole derivatives exert their anticancer effects by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequently triggers the intrinsic apoptotic pathway.

G cluster_drug Thiazole Derivative Action cluster_cell Cellular Processes cluster_apoptosis Apoptotic Pathway Thiazole Thiazole Derivative Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibition Microtubules Microtubule Disruption G2M G2/M Phase Arrest Microtubules->G2M Bcl2 Bcl-2 Family Regulation (Bax up, Bcl-2 down) G2M->Bcl2 Mito Mitochondrial Disruption (Cytochrome c release) Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_drug Doxorubicin Action cluster_mechanisms Primary Mechanisms cluster_downstream Downstream Effects cluster_apoptosis Apoptotic Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNAdamage DNA Damage DNA->DNAdamage TopoII->DNAdamage MitoDamage Mitochondrial Damage ROS->MitoDamage p53 p53 Activation DNAdamage->p53 Bcl2 Bcl-2 Family Regulation MitoDamage->Bcl2 p53->Bcl2 Caspases Caspase Cascade Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Comparative In Vitro Analysis of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of various analogs of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE. The data presented is collated from multiple studies investigating the therapeutic potential of this class of compounds, with a primary focus on their anticancer properties. Structure-activity relationships (SAR) are highlighted where distinct patterns emerge from the comparative data.

Comparative Analysis of Anticancer Activity

Multiple studies have synthesized and evaluated a range of 2-phenylthiazole-4-carboxylate analogs for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

A series of substituted 2-phenylthiazole-4-carboxamide derivatives demonstrated notable cytotoxic activity against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines.[1][2] Structure-activity relationship studies on these analogs revealed that substitutions on the arylacetamido pendant at the para-position of the 2-phenyl ring significantly influence their anticancer efficacy. For instance, a methoxy group at the 4-position enhanced activity against Caco-2 cells, while a 2-methoxy substituent was favorable for activity against HT-29 and T47D cells.[1][2] Furthermore, a 3-fluoro analog exhibited broad-spectrum activity against all tested cell lines, with IC50 values under 10 µg/mL.[1][2]

Another study focused on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives and evaluated their cytotoxicity against SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer) cell lines.[3] In this series, compounds with a para-nitro substitution (4c) and a meta-chloro substitution (4d) on the N-phenyl ring showed the highest potency against SKNMC and Hep-G2 cells, respectively.[3]

Novel thiazole-naphthalene derivatives have also been investigated as potential anticancer agents, with a majority showing moderate to potent antiproliferative activity against MCF-7 and A549 (lung cancer) cell lines.[4] Compound 5b from this series, featuring a 4-ethoxyphenyl group at the 2-position of the thiazole ring, was identified as the most active, with IC50 values of 0.48 µM and 0.97 µM against MCF-7 and A549 cells, respectively.[4]

Further research into arylidene-hydrazinyl-thiazoles identified compounds 4m , 4n , and 4r as having significant cytotoxic potential against BxPC-3 (pancreatic cancer), MOLT-4 (leukemia), and MCF-7 cell lines.[5] Compound 4m was particularly effective, with IC50 values ranging from 1.69 to 2.2 µM across five different cancer cell lines.[5]

The following table summarizes the in vitro anticancer activities of selected this compound analogs.

Table 1: In Vitro Anticancer Activity of 2-Phenylthiazole-4-Carboxylate Analogs (IC50 values)

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
Analog Series 1 2-phenylthiazole-4-carboxamides[1][2]
3-fluoro analog3-fluoro substitution on arylacetamidoT47D, Caco-2, HT-29< 10 µg/mL[1]
Analog Series 2 N-phenyl-2-p-tolylthiazole-4-carboxamides[3]
4cpara-nitro substitution on N-phenyl ringSKNMC10.8 ± 0.08[3]
4dmeta-chloro substitution on N-phenyl ringHep-G211.6 ± 0.12[3]
Analog Series 3 Thiazole-naphthalene derivatives[4]
5b4-ethoxyphenyl at 2-positionMCF-70.48 ± 0.03[4]
5b4-ethoxyphenyl at 2-positionA5490.97 ± 0.13[4]
Analog Series 4 Arylidene-hydrazinyl-thiazoles[5]
4m-BxPC-3, MOLT-4, MCF-7, BT-474, A-5491.69 - 2.2[5]
Analog Series 5 4-Substituted Methoxybenzoyl-aryl-thiazole[6]
SMART CompoundsReplacement of fatty amide with aromatic groupsProstate and Melanoma cellsLow nM range[6]

Other In Vitro Biological Activities

Beyond anticancer effects, analogs of this compound have been explored for other therapeutic applications, including enzyme inhibition.

2.1. Cholinesterase Inhibition

A study on 2-phenylthiazole derivatives as potential treatments for Alzheimer's disease evaluated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One of the synthesized compounds, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone, demonstrated the most potent activity with an IC50 value of 8.86 µM for AChE and 1.03 µM for BuChE.[7] Another series of thiazole derivatives also showed promising AChE inhibition, with compound 4e being the most potent with an IC50 of 25.5 ± 2.12 µg/mL.[8]

2.2. Carbonic Anhydrase Inhibition

Thiazole-methylsulfonyl derivatives have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). The IC50 values for these compounds ranged from 39.38 to 198.04 µM for hCA I and 39.16 to 86.64 µM for hCA II, indicating their potential as selective inhibitors.[9][10]

2.3. Antifungal Activity (CYP51 Inhibition)

In the realm of antifungal research, 2-phenylthiazole derivatives have been designed as inhibitors of lanosterol 14α-demethylase (CYP51). Through structural optimization, compound B9 emerged with potent activity against several clinically relevant fungal strains, including fluconazole-resistant ones.[11][12]

Table 2: In Vitro Enzyme Inhibition of 2-Phenylthiazole-4-Carboxylate Analogs (IC50 values)

Compound ID/SeriesTarget EnzymeIC50Reference
[2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanoneAcetylcholinesterase (AChE)8.86 µM[7]
[2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanoneButyrylcholinesterase (BuChE)1.03 µM[7]
Thiazole derivative 4eAcetylcholinesterase (AChE)25.5 ± 2.12 µg/mL[8]
Thiazole-methylsulfonyl derivativesCarbonic Anhydrase I (hCA I)39.38–198.04 µM[9][10]
Thiazole-methylsulfonyl derivativesCarbonic Anhydrase II (hCA II)39.16–86.64 µM[9][10]
Thiazole-naphthalene derivative 5bTubulin Polymerization3.3 µM[4]

Experimental Protocols

The following sections outline the general methodologies employed in the in vitro evaluation of this compound analogs.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized thiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

3.2. Enzyme Inhibition Assays

The general workflow for in vitro enzyme inhibition assays involves preparation of reagents, incubation, and signal detection.[15]

  • Reagent Preparation: Stock solutions of the enzyme, substrate, and test compounds (thiazole derivatives) are prepared in appropriate buffers.

  • Assay Procedure:

    • Varying concentrations of the test compounds are added to the wells of a 96-well plate.

    • The enzyme solution is then added, and the mixture is pre-incubated to allow for inhibitor binding.

    • The reaction is initiated by the addition of the substrate.

    • The plate is incubated at a specific temperature for a defined period.

    • The reaction is stopped, if necessary, and the signal (e.g., absorbance or fluorescence) is measured.

  • Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

3.3. Mechanism of Action Studies

  • Tubulin Polymerization Assay: To investigate the effect on microtubule dynamics, the ability of compounds to inhibit the polymerization of tubulin is assessed. This is often done using a fluorescence-based assay where the incorporation of a fluorescent reporter into growing microtubules is monitored.[4]

  • Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution. Cells are treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4][13]

  • Apoptosis Assays: The induction of apoptosis can be evaluated by various methods, including Annexin V-FITC/PI staining followed by flow cytometry, and measuring the activity of caspases (e.g., caspase-3/7).[4][5][13]

Visualizations

4.1. Experimental Workflow for In Vitro Cytotoxicity Screening

G A Cancer Cell Line Seeding in 96-well plates B Overnight Incubation (Cell Adhesion) A->B C Treatment with Thiazole Analogs (Varying Concentrations) B->C D Incubation (e.g., 48-72 hours) C->D E MTT Reagent Addition D->E F Incubation (Formazan Crystal Formation) E->F G Solubilization of Formazan (e.g., with DMSO) F->G H Absorbance Measurement (Microplate Reader) G->H I Data Analysis (IC50 Calculation) H->I

Caption: General workflow for determining the in vitro cytotoxicity of thiazole analogs using the MTT assay.

4.2. Signaling Pathway for Apoptosis Induction

G cluster_0 Intrinsic Apoptosis Pathway A Thiazole Analog Treatment B Induction of Cellular Stress A->B C Activation of Pro-apoptotic Proteins (e.g., Bax) B->C D Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Release of Cytochrome c E->F G Apoptosome Formation F->G H Caspase Cascade Activation (e.g., Caspase-3/7) G->H I Apoptosis (Programmed Cell Death) H->I

Caption: Simplified signaling pathway for apoptosis induction by potent thiazole analogs.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenylthiazole-4-Carboxamides in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylthiazole-4-carboxamide derivatives, a class of compounds demonstrating significant potential as anticancer agents. The information presented herein is curated from experimental data to assist researchers in the design and development of novel therapeutics.

Introduction to 2-Phenylthiazole-4-Carboxamides

The 2-phenylthiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with diverse biological activities. In the context of oncology, these derivatives have garnered considerable attention for their cytotoxic effects against a range of human cancer cell lines. The core structure consists of a central thiazole ring, substituted with a phenyl group at the 2-position and a carboxamide group at the 4-position. The versatility of this scaffold allows for substitutions at multiple positions, primarily on the 2-phenyl ring and the nitrogen of the carboxamide, enabling the fine-tuning of their pharmacological properties. Many of these compounds exert their anticancer effects by inducing programmed cell death, or apoptosis, with the activation of caspase-3 being a key mechanistic feature.[1][2]

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of 2-phenylthiazole-4-carboxamide derivatives is intricately linked to the nature and position of substituents on the aromatic rings. The following sections delineate the SAR based on modifications at the N-aryl ring of the carboxamide and the 2-phenyl moiety.

Substitutions on the N-Aryl Ring of the Carboxamide

The electronic and steric properties of substituents on the N-aryl ring play a critical role in modulating the cytotoxic activity. Studies have shown that electron-withdrawing groups are generally favorable for enhanced potency.

One study systematically investigated the impact of nitro and chloro substitutions on an N-phenyl-2-(p-tolyl)thiazole-4-carboxamide scaffold against neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cell lines.[1][3] The findings indicate that:

  • Nitro Group: A nitro substituent at the para position of the N-phenyl ring (Compound 1c ) resulted in the highest activity against the SKNMC cell line (IC50 = 10.8 µM).[1][3] Shifting the nitro group to the meta position (Compound 1b ) led to a decrease in activity, while the ortho substitution (Compound 1a ) showed intermediate potency.[1] This suggests that the position of the electron-withdrawing nitro group is crucial for its activity profile.

  • Chloro Group: A chloro substituent at the meta position (Compound 1e ) demonstrated the most potent activity against the Hep-G2 cell line (IC50 = 11.6 µM).[1][3] In contrast, ortho (Compound 1d ) and para (Compound 1f ) chloro substitutions resulted in reduced activity.[1]

These results highlight the importance of the position of electron-withdrawing groups on the N-aryl ring for cell-line-specific cytotoxicity.

Substitutions on the 2-Phenyl Ring

Modifications to the 2-phenyl ring also significantly influence the anticancer activity. Another study explored the effect of substitutions on an arylacetamido group appended to the para-position of the 2-phenyl ring.[4] The evaluation of these compounds against breast cancer (T47D), colorectal cancer (Caco-2), and colon cancer (HT-29) cell lines revealed the following insights:

  • Methoxy Group: The presence of a methoxy group on the arylacetamido moiety had a position-dependent effect. A 4-methoxy substitution (Compound 2d ) improved activity against Caco-2 cells, while a 2-methoxy group (Compound 2b ) maintained high activity against HT-29 and T47D cell lines.[4]

  • Fluoro Group: A 3-fluoro analog (Compound 2g ) exhibited a good cytotoxic profile against all three tested cell lines, with IC50 values generally less than 10 µg/mL.[4]

These findings underscore the therapeutic potential of modifying the 2-phenyl ring to enhance the anticancer efficacy and spectrum of activity.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity (IC50) of representative 2-phenylthiazole-4-carboxamide derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of N-Aryl-2-(p-tolyl)thiazole-4-carboxamide Derivatives [1][3]

CompoundRIC50 (µM) ± SD
SKNMC Hep-G2 MCF-7
1a 2-NO212.1 ± 0.9818.7 ± 1.05>25
1b 3-NO215.3 ± 1.1221.2 ± 1.43>25
1c 4-NO210.8 ± 0.0819.5 ± 0.88>25
1d 2-Cl18.9 ± 1.5123.1 ± 1.95>25
1e 3-Cl14.2 ± 0.5411.6 ± 0.12>25
1f 4-Cl20.1 ± 1.8322.3 ± 1.89>25
Doxorubicin -4.2 ± 0.955.8 ± 1.013.9 ± 0.81

Table 2: Cytotoxicity of 2-(4-(2-Arylacetamido)phenyl)thiazole-4-carboxamide Derivatives [4]

CompoundR'IC50 (µg/mL)
T47D Caco-2 HT-29
2a H8.511.27.9
2b 2-OCH36.310.86.1
2c 3-OCH39.112.58.8
2d 4-OCH37.88.27.5
2e 2-F7.29.86.9
2f 3-F6.88.96.5
2g 4-F7.59.27.1

Experimental Protocols

The evaluation of the cytotoxic activity of 2-phenylthiazole-4-carboxamide derivatives is predominantly carried out using the MTT assay.

MTT Assay for Cytotoxicity

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a suitable solvent, is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-phenylthiazole-4-carboxamide derivatives (typically ranging from 0.1 to 100 µM) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate the general experimental workflow for SAR studies and a key signaling pathway involved in the mechanism of action of these compounds.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis Chemical Synthesis Chemical Synthesis Purification Purification Chemical Synthesis->Purification Structural Characterization Structural Characterization Purification->Structural Characterization In vitro Cytotoxicity Assays (e.g., MTT) In vitro Cytotoxicity Assays (e.g., MTT) Structural Characterization->In vitro Cytotoxicity Assays (e.g., MTT) Test Compounds Determination of IC50 Values Determination of IC50 Values In vitro Cytotoxicity Assays (e.g., MTT)->Determination of IC50 Values Data Analysis Data Analysis Determination of IC50 Values->Data Analysis SAR Identification SAR Identification Data Analysis->SAR Identification Lead Optimization Lead Optimization SAR Identification->Lead Optimization Design of New Analogs Lead Optimization->Chemical Synthesis

Caption: General workflow for SAR studies of 2-phenylthiazole-4-carboxamides.

G 2-Phenylthiazole-4-carboxamide 2-Phenylthiazole-4-carboxamide Pro-caspase-3 Pro-caspase-3 2-Phenylthiazole-4-carboxamide->Pro-caspase-3 Induces activation Active Caspase-3 Active Caspase-3 Pro-caspase-3->Active Caspase-3 Cleavage Cellular Substrates Cellular Substrates Active Caspase-3->Cellular Substrates Cleavage of Apoptosis Apoptosis Cellular Substrates->Apoptosis Leads to

Caption: Caspase-3 mediated apoptosis induced by 2-phenylthiazole-4-carboxamides.

References

In vitro evaluation of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE against cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cytotoxic effects of a representative 2-phenylthiazole compound against established anticancer agents, Doxorubicin and Cisplatin. This guide is intended for researchers, scientists, and professionals in drug development.

The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities. Among these, the thiazole scaffold, particularly 2-phenylthiazole derivatives, has emerged as a promising pharmacophore. This guide provides a comparative in vitro evaluation of a representative 2-phenylthiazole derivative against the well-established chemotherapeutic agents, Doxorubicin and Cisplatin, across various human cancer cell lines.

Due to the limited availability of published in vitro data for ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE, this guide utilizes data for a closely related and well-studied analogue, N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide (Compound 4c) , as a representative of the 2-phenylthiazole class of compounds. The selected compound has demonstrated notable cytotoxic effects, providing a valuable basis for comparison.[1]

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of the selected 2-phenylthiazole derivative and the benchmark anticancer drugs, Doxorubicin and Cisplatin, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxicity. The IC50 values are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)
N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide (4c) SK-N-MC10.8 ± 0.08
Hep-G2Not Reported
MCF-7> 50
Doxorubicin SK-N-MCNot Reported
Hep-G25.8 ± 1.01[1]
MCF-7~2.50[2]
Cisplatin SK-N-MCNot Reported
Hep-G2Variable
MCF-7Variable

Note: The IC50 values for Cisplatin are highly variable across different studies and experimental conditions.[3] The MCF-7 cell line was the most resistant to the tested 2-phenylthiazole derivatives.[1]

Experimental Protocols

The evaluation of cytotoxicity for the 2-phenylthiazole derivatives was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol

  • Cell Seeding: Human cancer cell lines (SK-N-MC, Hep-G2, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (2-phenylthiazole derivatives, Doxorubicin, Cisplatin) and incubated for an additional 48 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (SK-N-MC, Hep-G2, MCF-7) seeding Seeding in 96-well plates (5x10^3 cells/well) cell_culture->seeding incubation1 24h Incubation (Cell Attachment) seeding->incubation1 add_compounds Addition of Test Compounds (Varying Concentrations) incubation1->add_compounds incubation2 48h Incubation add_compounds->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 4h Incubation add_mtt->incubation3 solubilization Dissolve Formazan (DMSO) incubation3->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Caption: Workflow of the in vitro cytotoxicity evaluation using the MTT assay.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes drug Anticancer Drug (e.g., 2-Phenylthiazole) dna_damage DNA Damage drug->dna_damage p53 p53 Activation dna_damage->p53 mdm2 MDM2 p53->mdm2 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair p53->dna_repair mdm2->p53

Caption: Simplified p53 signaling pathway, a common target in cancer therapy.

References

A Comparative Guide to the Biological Activity of Novel Ethyl 2-Phenylthiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the biological activities of novel ethyl 2-phenylthiazole-4-carboxylate derivatives, offering a comparative analysis of their performance against various biological targets. The following sections detail their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from recent studies. Detailed methodologies for the key experiments are also provided to ensure reproducibility and further investigation.

Anticancer Activity

This compound derivatives have emerged as a promising scaffold in the design of novel anticancer agents. Their mechanism of action is diverse, targeting various cancer cell lines and signaling pathways.

Comparative Anticancer Potency

The cytotoxic effects of several 2-phenylthiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate higher potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinazolinone-Thiazole Hybrid A3 PC3 (Prostate)10Doxorubicin-
MCF-7 (Breast)10Doxorubicin-
HT-29 (Colon)12Doxorubicin-
N-Phenyl-2-p-tolylthiazole-4-carboxamide 4c (para-nitro) SKNMC (Neuroblastoma)10.8 ± 0.08Doxorubicin< 1
N-Phenyl-2-p-tolylthiazole-4-carboxamide 4d (meta-chloro) Hep-G2 (Hepatocarcinoma)11.6 ± 0.12Doxorubicin< 1
3-Fluoro analog of 2-phenylthiazole-4-carboxamide T47D, Caco-2, HT-29< 10 µg/mL--

Data sourced from multiple studies for comparative purposes.[1][2][3]

Signaling Pathway Inhibition: PI3K/mTOR

Several thiazole derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival in cancer.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibition

Caption: PI3K/mTOR Signaling Pathway Inhibition by Thiazole Derivatives.

Antimicrobial Activity

Novel this compound derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Potency

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of various thiazole derivatives against different microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate Bacillus subtilisModerate to promising--
Staphylococcus aureusModerate to promising--
Escherichia coliModerate to promising--
Candida albicansModerate to promising--
Aspergillus nigerModerate to promising--
Ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate Bacillus subtilisModerate to good--
Staphylococcus aureusModerate to good--
Escherichia coliModerate to good--
Candida albicansModerate to good--
Aspergillus flavusModerate to good--
Aspergillus nigerModerate to good--
2-Phenylacetamido-thiazole derivative Escherichia coli1.56 - 6.25--
Pseudomonas aeruginosa1.56 - 6.25--
Bacillus subtilis1.56 - 6.25--
Staphylococcus aureus1.56 - 6.25--

Data compiled from multiple studies.[4][5]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been investigated using in vivo models, demonstrating their ability to reduce inflammation.

Comparative Anti-inflammatory Efficacy

The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition by the test compounds is compared with a standard anti-inflammatory drug.

Compound ClassDoseTime after Carrageenan (hours)% Edema InhibitionReference Drug% Edema Inhibition
Substituted Phenyl Thiazole Derivatives -3AppreciableNimesulideSignificant
Nitro-substituted Thiazole Derivative (3c) -3Better than other derivativesNimesulide-

Qualitative comparison from available literature.[6]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Experimental Workflow: In Vitro Assays

experimental_workflow cluster_antimicrobial Antimicrobial Assay (MIC) cluster_anticancer Anticancer Assay (MTT) antimicrobial_prep Prepare bacterial/fungal suspension antimicrobial_dilution Serially dilute test compounds in broth/agar antimicrobial_prep->antimicrobial_dilution antimicrobial_inoculate Inoculate with microbial suspension antimicrobial_dilution->antimicrobial_inoculate antimicrobial_incubate Incubate at 37°C antimicrobial_inoculate->antimicrobial_incubate antimicrobial_read Observe for visible growth (turbidity) antimicrobial_incubate->antimicrobial_read anticancer_seed Seed cancer cells in 96-well plates anticancer_treat Treat cells with test compounds anticancer_seed->anticancer_treat anticancer_incubate Incubate for 24-48h anticancer_treat->anticancer_incubate anticancer_mtt Add MTT reagent anticancer_incubate->anticancer_mtt anticancer_formazan Incubate to allow formazan formation anticancer_mtt->anticancer_formazan anticancer_solubilize Solubilize formazan crystals anticancer_formazan->anticancer_solubilize anticancer_read Read absorbance at 570 nm anticancer_solubilize->anticancer_read

Caption: General workflow for in vitro anticancer and antimicrobial assays.

Anticancer Activity: MTT Assay

This assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[7][8][9][10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity: Agar Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[11][12][13]

  • Media Preparation: A series of agar plates are prepared, each containing a different concentration of the test compound.

  • Inoculum Preparation: The bacterial or fungal strains to be tested are cultured in a suitable broth to a standardized concentration (e.g., 10^4 CFU/spot).

  • Inoculation: A small volume of the microbial suspension is spotted onto the surface of the agar plates.

  • Incubation: The plates are incubated at 37°C for 16-20 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of the compounds.[14][15][16][17][18]

  • Animal Groups: Rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test compound groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups of animals.

  • Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

References

A Head-to-Head Comparison: ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE Analogs Versus Doxorubicin in Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the performance of emerging ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE analogs in comparison to the established chemotherapeutic agent, doxorubicin. This guide synthesizes available experimental data to provide a comprehensive overview of their cytotoxic potential and mechanisms of action.

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. In this context, thiazole derivatives, particularly this compound analogs, have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. This guide provides a direct comparison of these analogs with doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. Doxorubicin is known for its potent, broad-spectrum anticancer activity, which it exerts primarily through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.[1][2][3][] This comparative analysis will delve into their cytotoxic profiles, underlying mechanisms, and the experimental methodologies used for their evaluation.

Quantitative Analysis of Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound analogs and doxorubicin across a range of human cancer cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth.

Compound/AnalogCancer Cell LineIC50 (µM) of AnalogIC50 (µM) of DoxorubicinCitation
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate (14) Leukemia (RPMI-8226)0.08Not specified in study[5]
Compound 4c (para-nitro moiety) Neuroblastoma (SKNMC)10.8 ± 0.08<10[6]
Compound 4d (meta-chloro moiety) Human Hepatocarcinoma (Hep-G2)11.6 ± 0.12<10[6]
Thiazole-based Thiosemicarbazone 11b Human Hepatocellular Carcinoma (HEPG-2)0.110.12[7]
Thiazole-based Thiosemicarbazone 11b Breast Adenocarcinoma (MCF-7)0.2450.246[7]
Thiazole-based Thiosemicarbazone 11d Prostate Cancer (PC-3)0.230.29[7]
Thiazole Derivative 4c Breast Cancer (MCF-7)2.57 ± 0.16Not specified (Staurosporine used as standard: 6.77 ± 0.41)[8]
Thiazole Derivative 4c Human Hepatocellular Carcinoma (HepG2)7.26 ± 0.44Not specified (Staurosporine used as standard: 8.4 ± 0.51)[8]
Phthalimide Derivative 5b Breast Cancer (MCF-7)0.2 ± 0.01Not specified in study[9]
Phthalimide Derivative 5k Breast Cancer (MDA-MB-468)0.6 ± 0.04Not specified in study[9]
Phthalimide Derivative 5g Pheochromocytoma (PC-12)0.43 ± 0.06Not specified in study[9]
Thiazole-2-acetamide 10a Breast Cancer (MCF-7)4 ± 0.24 ± 0.2[10]
Thiazole-2-acetamide 10a Prostate Cancer (PC-3)7 ± 0.6Not specified in study[10]
Thiazole-2-acetamide 10o Pancreatic Cancer (MDAMB-231)3 ± 0.23 ± 0.2[10]

Mechanisms of Action: A Comparative Overview

While both doxorubicin and this compound analogs induce cancer cell death, their underlying molecular mechanisms show key differences.

Doxorubicin primarily targets the cell nucleus. Its planar aromatic rings intercalate into DNA, disrupting DNA replication and transcription.[2][3][] Furthermore, it inhibits topoisomerase II, an enzyme crucial for relaxing DNA supercoils, leading to DNA strand breaks.[1][2] A significant component of doxorubicin's cytotoxicity also stems from its ability to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components like membranes, proteins, and DNA.[1][11] Doxorubicin has also been shown to activate the Notch signaling pathway, which is required for doxorubicin-induced apoptosis.[12]

This compound analogs and other thiazole derivatives appear to exert their anticancer effects through a variety of mechanisms, often centered on the induction of apoptosis. Studies have shown that these compounds can activate caspases, key executioner proteins in the apoptotic cascade.[6] Some analogs have been found to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[13][14][15] More specific mechanisms for certain thiazole derivatives include the inhibition of tubulin polymerization, which disrupts the mitotic spindle and halts cell division, and the inhibition of key signaling pathways like PI3K/mTOR, which are critical for cancer cell growth and survival.[10][14]

Visualizing the Pathways

To better understand the distinct and overlapping mechanisms, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing these compounds.

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Dox->ROS Generates Notch Notch Pathway Dox->Notch Activates Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Membrane_Damage Membrane Damage ROS->Membrane_Damage Mitochondria Mitochondria Apoptosis Apoptosis Notch->Apoptosis DNA_Damage->Apoptosis Membrane_Damage->Apoptosis Thiazole_Analogs_Mechanism Thiazole Thiazole Analogs Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibits PI3K_mTOR PI3K/mTOR Pathway Thiazole->PI3K_mTOR Inhibits Caspases Caspase Activation Thiazole->Caspases Induces Cell_Cycle Cell Cycle Progression Thiazole->Cell_Cycle Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation PI3K_mTOR->Proliferation_Inhibition Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Proliferation_Inhibition->Apoptosis Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Thiazole Analogs and Doxorubicin (Control) Start->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Incubation->Cell_Cycle IC50 IC50 Value Calculation Cytotoxicity->IC50 Apoptotic_Population Quantification of Apoptotic Cells Apoptosis->Apoptotic_Population Cell_Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle->Cell_Cycle_Distribution Comparison Comparative Analysis IC50->Comparison Apoptotic_Population->Comparison Cell_Cycle_Distribution->Comparison

References

Navigating the Kinome: A Comparative Guide to the Selectivity of 2-Phenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-reactivity and selectivity profiles of 2-phenylthiazole-based kinase inhibitors, supported by experimental data and detailed protocols.

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds designed to modulate the activity of protein kinases. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery. This guide provides a comparative analysis of the selectivity and cross-reactivity of key 2-phenylthiazole compounds, offering valuable insights for researchers in the field.

Comparative Selectivity Profiling

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. A highly selective inhibitor targets a specific kinase, minimizing off-target effects and associated toxicities. Conversely, a multi-targeted inhibitor can be advantageous in treating complex diseases driven by multiple signaling pathways. Here, we compare the selectivity of Dasatinib, a well-characterized multi-kinase inhibitor containing a 2-phenylthiazole moiety, with other experimental 2-phenylthiazole compounds targeting Aurora and VEGFR-2 kinases.

Dasatinib: A Multi-Kinase Inhibitor Profile

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases.[1] Its broad activity is illustrated by its potent inhibition of the BCR-ABL fusion protein and SRC family kinases, making it an effective therapy for chronic myeloid leukemia (CML).[2][3] The following table summarizes the inhibitory activity of Dasatinib against a panel of kinases, showcasing its polypharmacology.

Kinase TargetIC50 (nM)Kinase Family
ABL10.6Tyrosine Kinase
SRC0.8Tyrosine Kinase
LCK1.1Tyrosine Kinase
YES11.1Tyrosine Kinase
FYN1.1Tyrosine Kinase
KIT5Tyrosine Kinase
PDGFRβ28Tyrosine Kinase
EPHA230Tyrosine Kinase
p38α300Serine/Threonine Kinase

Data compiled from various sources. IC50 values can vary depending on the assay conditions.

Focused Selectivity: 2-Phenylthiazole Inhibitors of Aurora and VEGFR-2 Kinases

In contrast to the broad activity of Dasatinib, medicinal chemistry efforts have also focused on developing more selective 2-phenylthiazole-based inhibitors. The tables below present data for representative compounds targeting Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two important targets in oncology.

Table 2: Profile of a 2-Phenylthiazole-based Aurora Kinase Inhibitor

CompoundTarget KinaseIC50 (nM)Reference Compound (VX-680) IC50 (nM)
Compound P-6Aurora-A110110

Compound P-6 is a novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative.[4]

Table 3: Profile of a 2-Phenylthiazole-based VEGFR-2 Inhibitor

CompoundTarget KinaseIC50 (nM)Reference Compound (Sorafenib) IC50 (nM)
Compound IIIVEGFR-251.0951.41

Compound III possesses a 4-chlorophenylthiazole ring.[5]

Experimental Protocols

Accurate and reproducible assessment of kinase inhibitor selectivity is paramount. Below are detailed methodologies for common in vitro kinase assays used to generate the data presented in this guide.

1. Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)

This traditional and robust method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate (peptide or protein).

  • Materials:

    • Purified kinase

    • Kinase-specific substrate

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • Test compounds (2-phenylthiazole derivatives) dissolved in DMSO

    • P81 phosphocellulose paper

    • 0.75% phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.

    • Add the test compound at various concentrations (typically a 10-point dose-response curve). A DMSO control (0% inhibition) and a no-enzyme control (background) are also included.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity retained on the P81 paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

2. Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This fluorescence-based assay is a high-throughput method that measures the phosphorylation of a biotinylated substrate peptide.

  • Materials:

    • Purified kinase

    • Biotinylated substrate peptide

    • ATP

    • Kinase reaction buffer

    • Test compounds in DMSO

    • HTRF® detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and XL665-conjugated streptavidin.

  • Procedure:

    • Dispense the test compounds into a low-volume 384-well plate.

    • Add the kinase and the biotinylated substrate peptide to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and initiate detection by adding the HTRF® detection reagents.

    • Incubate for a further 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF® ratio (665 nm / 620 nm) and determine the percentage of inhibition.

    • Calculate the IC50 value from the dose-response curve.

3. ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials:

    • Purified kinase

    • Substrate

    • ATP

    • Kinase reaction buffer

    • Test compounds in DMSO

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Procedure:

    • Set up the kinase reaction in a 384-well plate with the kinase, substrate, ATP, and test compound.

    • Incubate the reaction at the optimal temperature for the kinase.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To understand the biological context of kinase inhibition by 2-phenylthiazole compounds, it is crucial to visualize the signaling pathways in which their targets operate. The following diagrams, generated using the DOT language, illustrate the Aurora kinase and VEGFR-2 signaling pathways, as well as a general workflow for kinase inhibitor profiling.

experimental_workflow compound_synthesis 2-Phenylthiazole Compound Synthesis primary_screen Primary Kinase Screen (Single Concentration) compound_synthesis->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Hits selectivity_panel Broad Kinase Selectivity Panel dose_response->selectivity_panel Potent Hits cellular_assays Cellular Assays (Target Engagement, Phenotype) selectivity_panel->cellular_assays Selective Hits lead_optimization Lead Optimization cellular_assays->lead_optimization

Fig. 1: A generalized workflow for the discovery and profiling of kinase inhibitors.

aurora_kinase_pathway cluster_g2 G2 Phase cluster_mitosis Mitosis G2 G2 Phase Cell AuroraA Aurora A G2->AuroraA Activation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB Activation at Kinetochores Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA->Prophase Centrosome Maturation, Spindle Assembly AuroraB->Metaphase Chromosome Alignment, Spindle Assembly Checkpoint AuroraB->Cytokinesis Cleavage Furrow Formation Inhibitor 2-Phenylthiazole Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Fig. 2: Simplified Aurora Kinase signaling pathway in mitosis.

vegfr2_signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 RAS RAS VEGFR2->RAS Permeability Vascular Permeability VEGFR2->Permeability Inhibitor 2-Phenylthiazole Inhibitor Inhibitor->VEGFR2 Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR->Proliferation

Fig. 3: Simplified VEGFR-2 signaling pathway in angiogenesis.

References

A Researcher's Guide to the In Vivo Validation of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE's Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vivo validation of the anticancer activity of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE. Due to the limited publicly available in vivo data for this specific compound, this document outlines a strategic approach for its evaluation by drawing comparisons with structurally related thiazole-containing anticancer agents that have established in vivo efficacy. This guide details the mechanisms of action, summarizes key in vivo performance data, and provides comprehensive experimental protocols for relevant comparator compounds.

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved and investigational anticancer agents. These compounds exhibit a diverse range of mechanisms, from multi-kinase inhibition to disruption of microtubule dynamics. This compound, as a member of this class, holds significant therapeutic promise. Its journey from a promising molecule to a potential clinical candidate, however, hinges on rigorous in vivo validation.

This guide will focus on three distinct classes of thiazole-containing compounds as comparators, each with a different mechanism of action, providing a broad context for the potential anticancer activities of this compound:

  • 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMARTs): Potent tubulin polymerization inhibitors.

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor.

  • Tiazofurin: An inhibitor of inosine monophosphate dehydrogenase (IMPDH).

By understanding the in vivo validation pathways of these successful thiazole derivatives, researchers can strategically design and execute preclinical studies for this compound.

Comparative Analysis of In Vivo Anticancer Activity

The following table summarizes the in vivo performance of the selected thiazole-based anticancer agents. This data provides a benchmark for the anticipated efficacy of novel compounds like this compound.

Compound ClassComparator Compound(s)Cancer Model(s)Key Efficacy DataMechanism of Action
4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMARTs) SMART-H, SMART-FHuman Prostate (PC-3) and Melanoma (A375) Xenografts%T/C values ranging from 4% to 30%Tubulin Polymerization Inhibition
Multi-Kinase Inhibitor DasatinibThyroid Cancer, TCF3-rearranged ALL, Lung Cancer PDXSignificant tumor growth inhibition and reduced metastasisInhibition of SRC family kinases, ABL, and other tyrosine kinases
IMPDH Inhibitor TiazofurinMurine Leukemia ModelsIncreased lifespan and reduction in leukemic cell countsInhibition of IMPDH, leading to GTP depletion and apoptosis

Experimental Protocols for In Vivo Validation

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for establishing and utilizing xenograft models to test the anticancer efficacy of thiazole derivatives.

General Xenograft Model Protocol

A foundational method for assessing in vivo anticancer activity involves the subcutaneous implantation of human cancer cells into immunodeficient mice.

Workflow for a Typical Xenograft Study

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis cell_culture Cell Line Culture (e.g., PC-3, A375) tumor_implantation Tumor Implantation (Subcutaneous injection of cancer cells) cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (e.g., Nude mice, 1-2 weeks) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring (Until tumors reach a specified volume, e.g., 100-200 mm³) tumor_implantation->tumor_growth randomization Randomization of Animals (Control and Treatment Groups) tumor_growth->randomization treatment_admin Treatment Administration (e.g., Oral gavage, IP injection) randomization->treatment_admin monitoring Monitor Tumor Volume and Body Weight treatment_admin->monitoring euthanasia Euthanasia and Tumor Excision monitoring->euthanasia data_analysis Data Analysis (Tumor growth inhibition, toxicity) euthanasia->data_analysis

Caption: General workflow for an in vivo anticancer efficacy study using xenograft models.

Detailed Steps:

  • Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer, A375 for melanoma) are cultured under standard conditions.

  • Animal Models: Immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used. Animals are allowed to acclimatize for at least one week before the experiment.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound (e.g., this compound) and vehicle control are administered according to the planned dosing schedule (e.g., daily oral gavage).

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (%TGI) or the percent treated over control (%T/C). Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and, in some cases, hematological and clinical chemistry parameters.

  • Endpoint: The study is typically terminated when tumors in the control group reach a specified size or after a predetermined treatment duration. Tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).

Specific Protocols for Comparator Compounds

1. 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMARTs) - Tubulin Inhibitors

  • Cell Lines: PC-3 (prostate) and A375 (melanoma).

  • Animal Model: Athymic nude mice.

  • Vehicle: Typically a mixture of DMSO, Cremophor EL, and saline.

  • Dosing: Intraperitoneal (IP) injection, once daily for a specified period (e.g., 21 days).

  • Efficacy Endpoint: %T/C, calculated as 100 x (median tumor volume of treated group at day X) / (median tumor volume of control group at day X).

2. Dasatinib - Multi-Kinase Inhibitor

  • Thyroid Cancer Model:

    • Cell Lines: BCPAP-luc (PTC) or 8505C-luc (ATC) cells.

    • Animal Model: Nude mice.

    • Implantation: Orthotopic injection into the thyroid gland.[1]

    • Dosing: 50 mg/kg, daily by oral gavage.[1]

  • TCF3-rearranged ALL Model:

    • Cells: Primary patient-derived ALL cells.

    • Animal Model: NOD/SCID/IL-2rg^null (NSG) mice.

    • Implantation: Intravenous (tail vein) injection.

    • Dosing: 40 mg/kg/day by oral gavage, 5 days a week.[2]

  • Lung Cancer Patient-Derived Xenograft (PDX) Model:

    • Tumor Tissue: Patient-derived lung tumor fragments.

    • Animal Model: SCID mice.

    • Implantation: Subcutaneous implantation of tumor fragments.

    • Dosing: 30 mg/kg, daily by oral gavage.[3]

3. Tiazofurin - IMPDH Inhibitor

  • Leukemia Model:

    • Cell Line: P388/O leukemia cells.

    • Animal Model: BALB/c x DBA/2 F1 mice.

    • Implantation: Intraperitoneal (IP) or subcutaneous (SC) injection of leukemia cells.[4]

    • Dosing: 100-500 mg/kg, daily IP injections for 9 days.[4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these comparator compounds is essential for elucidating the potential mechanism of this compound.

Tubulin Polymerization Inhibition by SMART Compounds

SMART compounds exert their anticancer effects by disrupting the dynamic equilibrium of microtubule assembly and disassembly, which is critical for mitosis.

G cluster_cell Cancer Cell SMART SMART Compound Tubulin α/β-Tubulin Dimers SMART->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited by SMART) MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of SMART compounds as tubulin polymerization inhibitors.

Multi-Kinase Inhibition by Dasatinib

Dasatinib targets multiple tyrosine kinases, with the SRC family kinases being particularly important in its anti-metastatic effects.

G cluster_cell Cancer Cell Dasatinib Dasatinib SFKs SRC Family Kinases (SFKs) Dasatinib->SFKs Inhibits FAK Focal Adhesion Kinase (FAK) SFKs->FAK Activates Proliferation Cell Proliferation & Survival SFKs->Proliferation Promotes p130CAS p130CAS FAK->p130CAS Activates Migration Cell Migration & Invasion p130CAS->Migration Promotes

Caption: Dasatinib inhibits SRC Family Kinases (SFKs) and downstream signaling.

IMPDH Inhibition by Tiazofurin

Tiazofurin is a prodrug that, once activated, potently inhibits IMPDH, leading to the depletion of GTP, a crucial molecule for cell proliferation and survival.

G cluster_cell Leukemia Cell Tiazofurin Tiazofurin (Prodrug) TAD TAD (Active Metabolite) Tiazofurin->TAD Intracellular Conversion IMPDH IMPDH TAD->IMPDH Inhibits GTP GTP Synthesis IMPDH->GTP GTP_depletion GTP Depletion GTP->GTP_depletion Oncogene_exp Oncogene Expression (e.g., ras, myc) GTP_depletion->Oncogene_exp Downregulates Differentiation Cell Differentiation GTP_depletion->Differentiation Induces Apoptosis Apoptosis GTP_depletion->Apoptosis Induces

Caption: Tiazofurin's mechanism of action via IMPDH inhibition and GTP depletion.

Conclusion

The in vivo validation of this compound is a critical step in its development as a potential anticancer therapeutic. By leveraging the knowledge gained from the extensive research on other thiazole-containing anticancer agents, a robust and informative preclinical development plan can be formulated. This guide provides a comparative framework, including established in vivo efficacy data, detailed experimental protocols, and an understanding of the key signaling pathways that may be involved. Researchers are encouraged to utilize this information to design rigorous studies that will effectively elucidate the therapeutic potential of this compound.

References

New 2-Phenylthiazole Derivative Shows Promise Against Fungal Pathogens, Outperforming a Standard-of-Care Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A novel 2-phenylthiazole derivative, designated as compound B9, has demonstrated significant in vitro activity against a range of clinically relevant fungal strains, in some cases exceeding the potency of the established antifungal agent fluconazole. This comparison guide provides an objective analysis of the performance of compound B9 against fluconazole, with a focus on their inhibitory effects on lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.

This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of new antifungal agents. The data presented is based on a recent study by Li et al. (2025), which details the design, synthesis, and biological evaluation of a series of 2-phenylthiazole derivatives.

Executive Summary

Compound B9, a novel 2-phenylthiazole derivative, exhibits potent antifungal activity, particularly against Candida species. In direct comparative assays, compound B9 displayed lower Minimum Inhibitory Concentration (MIC) values than fluconazole against several strains, indicating greater potency. Both compounds target the same enzyme, CYP51, but the structural modifications in compound B9 appear to confer enhanced inhibitory activity. The following sections provide a detailed comparison of their performance, the experimental protocols used for evaluation, and a visualization of the targeted biological pathway and experimental workflow.

Data Presentation

The in vitro antifungal activities of compound B9 and fluconazole were evaluated against a panel of Candida species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was determined for each compound. The results are summarized in the table below.

Fungal StrainCompound B9 MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.51
Candida tropicalis12
Candida parapsilosis0.250.5
Candida glabrata28
Candida krusei416

Data extracted from Li et al., 2025.

Chemical Structures

Compound B9

Fluconazole

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension was further diluted in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Test Compounds: Stock solutions of compound B9 and fluconazole were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in RPMI-1640 medium in 96-well microtiter plates to achieve the desired final concentrations.

  • Incubation: Each well of the microtiter plate was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that caused a significant inhibition of visible growth compared to the drug-free control well.

In Vitro CYP51 Enzyme Inhibition Assay

The inhibitory activity of the compounds against CYP51 was assessed using a recombinant human CYP51 enzyme in a reconstituted system.

  • Reaction Mixture Preparation: The reaction mixture contained purified recombinant human CYP51, NADPH-cytochrome P450 reductase, and a lipid mixture in a phosphate buffer (pH 7.4).

  • Inhibitor Addition: Varying concentrations of the test compounds (compound B9 and fluconazole) were added to the reaction mixture and pre-incubated for 10 minutes at 37°C.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate, lanosterol.

  • Incubation and Termination: The reaction was allowed to proceed for 30 minutes at 37°C and then terminated by the addition of a quenching solvent.

  • Analysis: The reaction products were extracted and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the extent of lanosterol demethylation. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) was then calculated.

Mandatory Visualization

Ergosterol Biosynthesis Pathway and CYP51 Inhibition

The following diagram illustrates the fungal ergosterol biosynthesis pathway and highlights the step inhibited by 2-phenylthiazole derivatives and fluconazole.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple steps Isopentenyl_pyrophosphate Isopentenyl_pyrophosphate Mevalonate->Isopentenyl_pyrophosphate Multiple steps Squalene Squalene Isopentenyl_pyrophosphate->Squalene Multiple steps Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple steps Compound_B9 Compound B9 Compound_B9->Lanosterol Inhibits CYP51 Fluconazole Fluconazole Fluconazole->Lanosterol

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of Compound B9 and Fluconazole on CYP51.

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay

The diagram below outlines the key steps involved in the MIC assay.

MIC_Workflow Start Start Prepare_Fungal_Inoculum Prepare Fungal Inoculum (0.5 McFarland, diluted in RPMI) Start->Prepare_Fungal_Inoculum Prepare_Compound_Dilutions Prepare Serial Dilutions of Compound B9 and Fluconazole Start->Prepare_Compound_Dilutions Inoculate_Plates Inoculate 96-well Plates with Fungal Suspension Prepare_Fungal_Inoculum->Inoculate_Plates Prepare_Compound_Dilutions->Inoculate_Plates Incubate_Plates Incubate Plates (35°C for 24-48 hours) Inoculate_Plates->Incubate_Plates Read_Results Visually Inspect for Growth Inhibition Incubate_Plates->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Safety Operating Guide

Navigating the Disposal of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE with appropriate personal protective equipment (PPE). Based on data for similar thiazole-containing compounds, this substance may cause skin, eye, and respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood

In case of exposure, follow these first aid measures:

  • Skin Contact: Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through a licensed hazardous waste disposal service.[3][4] Adherence to institutional and regulatory guidelines is mandatory.

Step 1: Waste Classification and Segregation

The first crucial step is to classify the waste. In the absence of specific data, this compound should be treated as a hazardous chemical waste.[4][5]

  • Do not mix this compound with other waste streams unless compatibility is confirmed.[6]

  • Segregate solid waste from liquid waste.

  • If dissolved in a solvent, segregate it based on the solvent type (e.g., halogenated vs. non-halogenated). Halogenated solvent wastes are often more expensive to dispose of.[7][8]

Step 2: Containerization and Labeling

Proper containment and labeling are essential for safety and compliance.

  • Container Selection: Use a container that is compatible with the chemical. The original container is often a good choice if it is in good condition.[6][9] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4][5][9]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5][9] Do not use abbreviations.[5][7] The label should also include the date of accumulation and any associated hazards.[3]

Step 3: Storage

Store the designated waste container in a secure, designated satellite accumulation area within the laboratory.[9]

  • Ensure the storage area is away from incompatible materials.[7]

  • Secondary containment should be used to capture any potential leaks or spills.[5][8]

  • Adhere to institutional limits on the volume of hazardous waste stored in the laboratory (e.g., typically no more than 55 gallons).[4][8]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4][7]

  • Never dispose of this chemical down the drain or in the regular trash.[4][5]

  • Do not attempt to neutralize or treat the chemical waste unless you are trained to do so and it is part of an established, approved laboratory procedure.[7]

Disposal of Empty Containers:

An empty container that held this compound must be managed carefully.

  • Triple-rinse the container with a suitable solvent that can dissolve the compound.[4][5]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4][5]

  • After triple-rinsing, deface or remove the original label.[4] The container may then be disposed of as regular trash, but always confirm this with your institution's EHS guidelines.[4]

Experimental Workflow and Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Unused or Waste This compound B Classify as Hazardous Waste A->B H Is Container Empty? A->H C Select Compatible Container with Secure Lid B->C D Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazards C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Contact EHS for Waste Pickup E->F G Professional Disposal by Licensed Service F->G H->B No I Triple-Rinse with Appropriate Solvent H->I Yes J Collect Rinsate as Hazardous Waste I->J K Deface Label and Dispose of Container per Institutional Guidelines I->K J->E

Disposal Workflow for this compound.

References

Personal protective equipment for handling ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for handling ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE in a laboratory setting. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring user safety and proper management of the chemical.

Personal Protective Equipment (PPE)

Due to the absence of a specific SDS, a comprehensive approach to personal protective equipment is recommended based on the potential hazards associated with similar chemical structures, which include skin, eye, and respiratory irritation.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile, neoprene, or other appropriate material as per the specific solvent being used. Inspect for integrity before each use.To prevent skin contact and potential absorption.
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield should be used when there is a significant risk of splashing.To protect eyes and face from splashes, and aerosols.
Body Protection Laboratory coatA long-sleeved, properly fastened lab coat is mandatory.To protect skin and personal clothing from contamination.
Respiratory Protection Fume hood or adequate ventilationAll handling of the solid compound and its solutions should be performed in a certified chemical fume hood.To prevent inhalation of dust, vapors, or mists.
Foot Protection Closed-toe shoesSturdy, closed-toe shoes must be worn in the laboratory.To protect feet from spills and falling objects.

Operational and Disposal Plans

A systematic workflow is critical to minimize exposure and ensure the safe handling and disposal of this compound.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling the compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Guidelines cleanup_waste->cleanup_dispose post_ppe Doff PPE Correctly cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant container.Collect all solid waste, including contaminated weighing paper and disposable lab supplies.
Liquid Waste (Organic) Labeled, sealed, and appropriate solvent waste container.Collect all solutions containing the compound and any organic solvent rinses.
Liquid Waste (Aqueous) Labeled, sealed, and appropriate aqueous waste container.Collect all aqueous solutions containing the compound. Avoid mixing with organic waste.
Contaminated Sharps Designated sharps container.Dispose of any contaminated needles, syringes, or broken glassware immediately.

Step-by-Step Handling Procedures:

  • Preparation: Before handling the compound, ensure you are wearing all the required personal protective equipment. All work should be conducted within a properly functioning chemical fume hood.

  • Weighing and Transfer: Carefully weigh the required amount of this compound on weighing paper or in a suitable container within the fume hood to avoid generating dust.

  • Dissolution: Add the solvent to the solid in a flask or beaker, ensuring gentle swirling or stirring to dissolve the compound completely.

  • Reaction: Carry out the experimental procedure as planned within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent.

  • Waste Segregation and Disposal: Collect all waste materials in appropriately labeled containers as outlined in the disposal plan. Never pour chemical waste down the drain. Follow your institution's specific guidelines for hazardous waste disposal.

  • Post-Handling: After completing the work and disposing of the waste, carefully remove your personal protective equipment, avoiding contact with any potentially contaminated surfaces. Always wash your hands thoroughly with soap and water after handling any chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.